Benzyl Aziridine-1-carboxylate
Description
Overview of Aziridine (B145994) Heterocycles in Contemporary Organic Chemistry
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable building blocks in modern organic synthesis. wikipedia.orgthermofisher.com Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to a variety of ring-opening reactions. benthamdirect.com This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into complex molecules. The bond angles in the aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized atoms, leading to considerable angle strain. wikipedia.orgthermofisher.com This strain is the primary driver for their utility as reactive intermediates. thermofisher.combenthamdirect.com
Historical Context and Evolution of Aziridine Research
The first synthesis of an aziridine derivative was reported in 1888 by Siegmund Gabriel. wikipedia.orgjchemlett.com Early research into aziridines was often hampered by their instability and the challenging nature of their synthesis. benthamdirect.com However, over the past few decades, significant advancements in synthetic methodologies have made a wide array of aziridine derivatives readily accessible. benthamdirect.comrsc.org These developments have propelled aziridines from being considered mere laboratory curiosities to indispensable tools in the synthesis of complex organic molecules.
Importance of Aziridine Scaffolds in Target Molecule Synthesis
Aziridine scaffolds serve as versatile precursors for a diverse range of more complex nitrogen-containing compounds. benthamdirect.comresearchgate.net Through nucleophilic ring-opening reactions, aziridines can be converted into amino alcohols, diamines, and various other functionalized amines. rsc.orgnih.gov This strategic use of aziridines provides a powerful method for the construction of key structural motifs found in numerous biologically active molecules and natural products. researchgate.netbeilstein-journals.org The ability to control the stereochemistry of these ring-opening reactions further enhances their synthetic value, particularly in the asymmetric synthesis of chiral amines. researchgate.net
Role of Benzyl (B1604629) Aziridine-1-carboxylate as a Privileged Building Block
Among the various aziridine derivatives, benzyl aziridine-1-carboxylate stands out as a particularly useful and "privileged" building block in organic synthesis. nih.gov The benzyl carbamate (B1207046) group serves a dual purpose: it activates the aziridine ring towards nucleophilic attack and also acts as a protecting group for the nitrogen atom. This combination of features allows for controlled and predictable reactivity. The benzyl group can be readily removed under various conditions, providing access to the free amine for further functionalization. Its utility is demonstrated in the synthesis of a wide array of more complex molecules, including peptides and other biologically relevant compounds. rsc.orgbeilstein-journals.org
Physical and Chemical Properties
This compound is typically a colorless to pale-yellow liquid. bldpharm.com Key physical and chemical properties are summarized in the interactive table below.
| Property | Value |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Physical Form | Liquid |
| CAS Number | 25711-25-5 |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. A common and efficient route involves the reaction of aziridine with benzyl chloroformate in the presence of a base. This method allows for the direct N-functionalization of the parent aziridine ring.
Another widely used approach is the cyclization of a precursor molecule, such as a β-amino alcohol. For instance, the Wenker synthesis involves the conversion of an aminoethanol to its corresponding sulfate (B86663) ester, followed by base-induced cyclization to form the aziridine ring. wikipedia.org
| Reactants | Reagents/Conditions | Product |
| Aziridine, Benzyl Chloroformate | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) | This compound |
| N-Benzyl-2-aminoethanol | Sulfuric Acid, then a Strong Base (e.g., Sodium Hydroxide) | This compound |
Chemical Reactivity and Synthetic Applications
The high ring strain of the aziridine ring in this compound dictates its chemical reactivity, making it an excellent electrophile.
Ring-Opening Reactions: The most characteristic reaction of this compound is its ring-opening by a wide variety of nucleophiles. wikipedia.orgresearchgate.net This reaction proceeds with high regioselectivity and often with stereochemical inversion, providing a reliable method for the synthesis of β-functionalized amines.
With Oxygen Nucleophiles: Alcohols and water can open the aziridine ring to afford β-alkoxy and β-hydroxy amines, respectively. researchgate.net
With Nitrogen Nucleophiles: Amines react to form 1,2-diamines. rsc.org
With Carbon Nucleophiles: Organometallic reagents such as Grignard reagents and organocuprates are effective for introducing carbon-based substituents. wikipedia.org
With Halide Nucleophiles: Hydrogen halides can be used to generate β-haloamines.
Cycloaddition Reactions: this compound can also participate in cycloaddition reactions. For example, it can react with certain dipolarophiles to form five-membered heterocyclic rings. acs.org
| Reactant | Nucleophile | Product Type |
| This compound | Methanol (B129727) | β-Methoxy amine derivative |
| This compound | Benzylamine | 1,2-Diamine derivative |
| This compound | Phenylmagnesium bromide | β-Phenyl amine derivative |
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 5.1 ppm), the aromatic protons of the benzyl group (a multiplet between 7.3 and 7.4 ppm), and the protons of the aziridine ring (typically seen as two multiplets in the upfield region, around 2.3-2.4 ppm). rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the carbamate (around 160-170 ppm), the carbons of the benzyl group (in the aromatic region of 127-136 ppm and the benzylic carbon around 67 ppm), and the carbons of the strained aziridine ring (at higher field, typically around 35-40 ppm). rsc.org
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the carbamate at approximately 1690-1710 cm⁻¹.
Structure
3D Structure
Properties
IUPAC Name |
benzyl aziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXWAZGPFWJKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzyl Aziridine 1 Carboxylate and Its Derivatives
Direct Aziridination Strategies
Direct aziridination of olefins represents one of the most atom-economical and straightforward approaches to constructing the aziridine (B145994) ring. This strategy involves the direct addition of a nitrogen atom equivalent to a carbon-carbon double bond.
Nitrene Transfer Reactions for Olefin Aziridination
Nitrene transfer reactions are a cornerstone of direct aziridination. nih.gov In these reactions, a nitrene species ([NR]), often generated in situ from a suitable precursor, is transferred to an alkene. The reactivity and selectivity of the nitrene transfer are heavily influenced by the nature of the substituent on the nitrogen (the 'R' group) and the method of generation. dntb.gov.ua Carbamates are frequently used as nitrene precursors in these transformations. rhhz.net
The use of transition metal catalysts is the most prevalent approach for effecting nitrene transfer to olefins under mild conditions. researchgate.net A wide array of transition metals, including iron, ruthenium, copper, rhodium, and silver, have been shown to catalyze this transformation effectively. rhhz.netnih.gov The general process involves the reaction of a nitrene precursor with the metal catalyst to form a transient metal-nitrenoid or metal-imido intermediate, which then transfers the nitrene group to the alkene. rhhz.net
Iron, being an abundant and non-toxic metal, has emerged as a valuable catalyst for aziridination reactions. Iron porphyrin complexes, in particular, have demonstrated significant catalytic activity. core.ac.uk These catalysts can activate organic azides under visible-light irradiation to achieve the intermolecular aziridination of alkenes. rsc.org For instance, iron(III) porphyrin complexes can catalyze the reaction between various alkenes and organic azides, serving as the nitrene source, to produce the corresponding aziridines in good to high yields. rsc.org The reaction is notable for its selectivity, often favoring aziridination over competing C-H amination. rsc.org
Studies have shown that both electron-rich and electron-poor styrene (B11656) derivatives, as well as aliphatic alkenes, can be successfully aziridinated using iron-based catalytic systems. core.ac.uk Dipyrrinato iron(II) complexes have also been employed as catalysts, effectively converting both alkyl and aryl azides into the desired aziridines. core.ac.uk
Table 1: Examples of Iron-Catalyzed Alkene Aziridination
| Catalyst | Alkene Substrate | Nitrene Source | Product Yield | Reference |
|---|---|---|---|---|
| [Fe(F₂₀TPP)Cl] | Styrene | 2,2,2-trichloroethyl azidoformate | 95% | core.ac.uk |
| [Fe(F₂₀TPP)Cl] | 1-Octene | 2,2,2-trichloroethyl azidoformate | 85% | core.ac.uk |
| Iron Dipyrrinato Complex | Styrene | Phenyl azide (B81097) | 86% | core.ac.uk |
Data sourced from referenced research articles.
Ruthenium complexes are also highly effective catalysts for nitrene transfer reactions. rhhz.net Notably, ruthenium-salen complexes have been utilized for the aziridination of alkenes using sulfonyl azides as the nitrene source. rsc.org While many examples involve sulfonyl groups, the principle extends to other nitrene precursors. Ruthenium porphyrin complexes, when activated, have been shown to react with azides to form aziridines, although sometimes accompanied by byproducts like C-H amination products. scispace.com The choice of ligand on the ruthenium center is critical for controlling the activity and selectivity of the catalyst. For example, the introduction of N-heterocyclic carbene (NHC) ligands to ruthenium(II) porphyrin complexes can elevate their catalytic activity in nitrene transfer reactions. chemrxiv.org
Table 2: Examples of Ruthenium-Catalyzed Alkene Aziridination
| Catalyst | Alkene Substrate | Nitrene Source | Product Yield | Reference |
|---|---|---|---|---|
| Ru(salen)(py)₂ | Styrene | TsN₃ | 83% | rsc.org |
| Ru(TPP)(CO) | Cyclooctene | p-Nitrophenyl azide | 25% | scispace.com |
| Ru(TPP)(CO) | Styrene | p-Nitrophenyl azide | 89% | scispace.com |
Data sourced from referenced research articles. TPP = Tetraphenylporphyrin, TsN₃ = Tosyl azide.
The mechanism of transition metal-catalyzed nitrene transfer is generally understood to proceed via one of two primary pathways, the specifics of which can be influenced by the metal, its ligand sphere, the nitrene precursor, and the substrate. rhhz.net
Concerted Pathway: This pathway involves the direct, single-step addition of the metal-nitrenoid species to the alkene double bond. This mechanism typically proceeds through a singlet nitrene intermediate and results in the stereospecific formation of the aziridine, meaning the stereochemistry of the alkene is retained in the product. rhhz.net For example, a cis-alkene will yield a cis-aziridine. This pathway is often favored in many rhodium and copper-catalyzed systems.
Stepwise Pathway: This pathway involves the formation of a discrete intermediate, which can be either a radical or a zwitterionic species. This process often involves a triplet metal-nitrene intermediate. rhhz.net The formation of a radical intermediate allows for bond rotation before ring closure, which can lead to a mixture of cis- and trans-aziridine products from a single alkene isomer (i.e., a non-stereospecific reaction). The observation of stereospecificity, such as the formation of cis-aziridines from cis-alkenes, is often cited as evidence against a long-lived radical intermediate and in favor of a concerted or very rapid stepwise mechanism. rsc.org Computational studies have also suggested the possibility of electronically asynchronous transition states where electron transfer precedes the C-N bond formation. researchgate.net
The choice between these pathways can be tuned; for example, the catalyst and reaction conditions can be selected to favor a specific spin state (singlet vs. triplet) of the nitrene intermediate, thereby controlling the reaction outcome. rhhz.net
Metal-Free Nitrene Generation and Transfer
While transition metal catalysis is dominant, metal-free methods for aziridination have emerged as attractive, greener alternatives. d-nb.info These approaches typically rely on generating a "free" nitrene species through photolysis or thermolysis of a suitable precursor, which then reacts with an alkene. chemrxiv.orgresearchgate.net
A significant challenge in metal-free nitrene transfer is controlling the high reactivity of the un-stabilized nitrene, which can lead to undesired side reactions and polymerization. researchgate.netresearchgate.net However, recent advancements have identified new classes of nitrene precursors that can be activated under mild, metal-free conditions. For example, readily synthesized azoxy-triazenes can undergo photofragmentation under visible-light irradiation to generate a free singlet nitrene. chemrxiv.org This species can then participate in stereospecific and chemoselective aziridination of a variety of activated and unactivated alkenes, avoiding competing C-H insertion products. chemrxiv.org This method is operationally simple and represents a sustainable approach to aziridine synthesis. chemrxiv.org
The synthesis of benzyl (B1604629) aziridine-1-carboxylate and its derivatives is a pivotal area of research in organic chemistry, owing to the prevalence of the aziridine motif in biologically active molecules and its utility as a versatile synthetic intermediate. This article delves into advanced methodologies for the preparation of these valuable compounds, with a specific focus on nitrene transfer reactions. The generation of nitrenes from various precursors under different energetic conditions—photolytic, thermolytic, and catalyzed reactions—forms the cornerstone of modern aziridination strategies.
2 Advanced Photochemical and Thermochemical Methods
The direct addition of a nitrene species to an alkene is a primary strategy for constructing the aziridine ring. The following sections explore methods for generating the requisite benzyloxycarbonylnitrene through the application of light or heat.
1 Photolytic and Thermolytic Approaches via Azides
The decomposition of azides, specifically benzyl azidoformate, through photolysis or thermolysis represents a direct route to benzyloxycarbonylnitrene, which can then be trapped by an alkene to form the corresponding benzyl aziridine-1-carboxylate. acs.orgwikipedia.org The application of UV light or heat provides the necessary energy to extrude a molecule of dinitrogen, generating the highly reactive nitrene intermediate. oup.comcymitquimica.com
Intramolecular photolysis or thermolysis of allylic azidoformates is a known method for producing aziridine derivatives. acs.org For intermolecular reactions, the photolysis of ethyl azidoformate in the presence of an alkene has been shown to yield the corresponding aziridine. acs.org By analogy, the photolysis of benzyl azidoformate in the presence of an olefin is a viable, albeit traditional, method for synthesizing benzyl aziridine-1-carboxylates. While effective for generating the nitrene, direct photolysis can sometimes lead to a mixture of singlet and triplet nitrenes, which may result in side reactions such as C-H insertion, affecting the chemoselectivity of the aziridination. thieme-connect.de
2 Photoexcited Azoxy-Triazenes for Stereospecific Aziridination
A significant advancement in nitrene generation involves the use of photoexcited azoxy-triazenes. sigmaaldrich.comacademie-sciences.frorganic-chemistry.org Readily synthesized azoxy-triazenes can serve as efficient sources of free nitrenes under direct visible-light irradiation. oup.comsigmaaldrich.com This approach is notable for its mild conditions and its ability to achieve stereospecific and chemoselective aziridination of a wide array of alkenes, including both activated and unactivated variants. sigmaaldrich.comorganic-chemistry.orgresearchgate.net
A key advantage of this methodology is the avoidance of external oxidants, precious transition metals, and photocatalysts. academie-sciences.frorganic-chemistry.org Mechanistic studies indicate that the photofragmentation of the azoxy-triazene leads to the formation of a free singlet nitrene, which is responsible for the high degree of chemoselectivity and stereospecificity observed in the reaction. sigmaaldrich.comchemistry-chemists.comscribd.com This method is operationally simple and has been shown to be scalable and adaptable to photoflow conditions, highlighting its practical utility in synthetic chemistry. sigmaaldrich.comresearchgate.net For instance, reacting 1-phenyl-2-phthalimidodiazene-1-oxide with various alkenes under 390 nm light irradiation in 1,4-dioxane (B91453) at room temperature yields the desired aziridine derivatives in moderate to high yields. researchgate.net
3 Organic Dye-Sensitized Nitrene Generation
Visible-light-mediated, organic dye-sensitized nitrene generation has emerged as a powerful and green strategy for aziridination. cymitquimica.comresearchgate.net This technique employs a catalytic amount of an organic dye that, upon absorbing visible light, acts as a photosensitizer, transferring energy to a sulfonyl azide. cymitquimica.comresearchgate.net This energy transfer induces the expulsion of dinitrogen and generates a triplet sulfonyl nitrene. cymitquimica.comresearchgate.net
This method allows for the direct aziridination of unactivated alkenes with the alkene often serving as the limiting reagent. researchgate.net A crucial aspect of this methodology is the "matching" of the triplet excited-state energy of the photosensitizer with the electronic properties of the sulfonyl azide. cymitquimica.com Proper matching prevents catalyst deactivation and maximizes the yield of the aziridination product. cymitquimica.com This approach has been successfully applied to the late-stage functionalization of complex molecules, demonstrating high tolerance for various functional groups and achieving excellent chemo-, regio-, and diastereoselectivity. researchgate.net
3 Nitrene Sources in Aziridination
The choice of nitrene precursor is critical in determining the reaction conditions and outcomes of aziridination reactions. The following sections discuss several key classes of compounds used to generate nitrenes for the synthesis of this compound and its analogs.
1 N-Sulfonylated Urethanes
A classic method for generating alkoxycarbonylnitrenes involves the α-elimination from N-sulfonylated urethanes. oup.com This reaction is typically induced by a base. The seminal work by Lwowski and Maricich demonstrated that the base-induced decomposition of N-(p-nitrophenylsulfonyloxy)urethane is an effective method for generating ethoxycarbonylnitrene. oup.com The nitrene, once formed, can then react with various hydrocarbons, including olefins, to yield aziridines.
By direct analogy, N-(p-nitrophenylsulfonyloxy)benzyl carbamate (B1207046) can be employed as a precursor for benzyloxycarbonylnitrene. Treatment of this substrate with a suitable base would induce an α-elimination, releasing the p-nitrophenylsulfonate leaving group and generating the desired benzyloxycarbonylnitrene for subsequent trapping by an alkene.
Table 1: Representative Alkene Aziridination via Nitrene from N-(p-nitrophenylsulfonyloxy)urethane
| Alkene | Nitrene Precursor | Base | Product | Yield (%) | Ref. |
| Cyclohexene | N-(p-nosyloxy)ethyl carbamate | Et3N | Ethyl 7-azabicyclo[4.1.0]heptane-7-carboxylate | 55 | oup.com |
| 2,3-Dimethyl-2-butene | N-(p-nosyloxy)ethyl carbamate | Et3N | Ethyl 2,2,3,3-tetramethylaziridine-1-carboxylate | 50 | oup.com |
This table presents data for the analogous ethoxycarbonylnitrene and is illustrative of the expected reactivity for benzyloxycarbonylnitrene.
2 Hypervalent Iodine Reagents
Hypervalent iodine reagents, particularly iminoiodinanes of the type ArI=NR, are widely used as nitrene equivalents in organic synthesis. These reagents can be activated for aziridination reactions, often in the presence of transition metal catalysts. For instance, copper(I) and copper(II) salts are effective catalysts for the aziridination of olefins using (N-(p-tolylsulfonyl)imino)phenyliodinane (PhI=NTs) as the nitrene precursor.
More recently, metal-free aziridination methods using hypervalent iodine reagents have been developed. Activation of N-arylsulfonamide-derived iminoiodinanes can be achieved using hydrogen-bonding solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which enhances the electrophilicity of the iodine center and enables direct aziridination of unactivated olefins. Furthermore, photochemical activation of iminoiodinanes under blue light can lead to nitrene formation. The addition of a ruthenium-based photoredox catalyst can steer the reaction towards the generation of a nitrogen radical anion intermediate, which then reacts with alkenes to form aziridines. oup.comchemistry-chemists.com
Table 2: Aziridination of Olefins using Hypervalent Iodine Reagents
| Olefin | Nitrene Source | Catalyst/Activator | Product Type | Yield (%) | Ref. |
| Styrene | PhI=NTs | Cu(I)OTf | N-Tosylaziridine | 95 | |
| 1-Octene | PhI=NNs | HFIP | N-Nosylaziridine | High | |
| Fluorinated Olefins | Iodinanes | Ru(bpy)3Cl2 / Light | Trifluoromethylated Aziridines | - |
3 Dichloramine-T Analogs
Dichloramine-T and its analogs serve as effective nitrogen sources for aziridination reactions. For example, N,N-dichloro-p-toluenesulfonamide has been utilized for the palladium-catalyzed aziridination of various unfunctionalized alkenes at room temperature, affording the desired aziridines in moderate to good yields.
Another notable analog is N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl2). This compound has proven to be an effective electrophilic nitrogen source for the direct diamination of α,β-unsaturated ketones without the need for a metal catalyst. The reaction proceeds through a proposed [2+3] cyclization and N-chlorination mechanism. While this specific application leads to diamine products, the underlying reactivity highlights the potential of dichloramine analogs as potent electrophilic nitrogen sources that can be adapted for aziridination protocols. The 2-Ns protecting group is also advantageous as it can be readily removed under mild conditions.
Organocatalytic Nitrogen Transfer for Aziridination
Organocatalytic nitrogen transfer represents a powerful strategy for the synthesis of aziridines. One notable example involves the use of an N-N ylide generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine (B1172632) to aziridinate tert-butyl cinnamates with high trans-selectivity. beilstein-journals.org This method provides N-unfunctionalized aziridines that are versatile synthetic intermediates. beilstein-journals.org
Recent advancements have also demonstrated the use of planar chiral rhodium(III) indenyl catalysts for the enantioselective aziridination of unactivated alkenes. chemrxiv.org This approach exhibits broad functional group tolerance and excellent chemoselectivity for unactivated olefins over activated ones. chemrxiv.org Computational studies have indicated a stepwise mechanism involving alkene migratory insertion as the key enantio- and rate-determining step. chemrxiv.org
Aza-Darzens Reactions and Variants
The aza-Darzens reaction, analogous to the Darzens synthesis of epoxides, involves the reaction of an imine with an α-halo ester enolate to produce an aziridine-2-carboxylate (B8329488). wiley-vch.de This method has been successfully employed in asymmetric synthesis. For instance, the use of enantiopure sulfinimines, such as N-(benzylidene)-p-toluenesulfinimine, in reactions with α-halo ester enolates affords aziridine-2-carboxylates with good yields and high diastereoselectivities. wiley-vch.de
A multicomponent asymmetric Brønsted acid-catalyzed aza-Darzens reaction has also been developed. nih.gov This protocol utilizes aldehydes, amines, and alkyl diazoacetates to generate N-aryl-cis-aziridines in high yields (61-98%) and excellent enantioselectivities (mostly 90-99% ee) using a BINOL N-triflylphosphoramide Brønsted acid catalyst. nih.gov A key factor for achieving high enantiomeric excess is the use of ortho-tert-butoxyaniline. nih.gov
Furthermore, a diastereo- and enantioselective aza-Darzens reaction between in situ-generated aldimines and a difluorinated diazo reagent has been reported, catalyzed by a combined strong Brønsted acid system. beilstein-journals.org This method provides access to chiral CF2-functionalized aziridines with excellent enantiomeric and diastereomeric ratios. beilstein-journals.org
Carbenoid and Ylide-Mediated Approaches
Carbene Addition to Imines
The addition of carbenes or carbenoids to imines is a well-established method for aziridine synthesis. mdpi.compsu.edu Catalytic asymmetric aziridination of imines using a carbene source, such as ethyl diazoacetate (EDA), is a prominent approach. mdpi.com Various catalysts, including those based on rhodium and boron, have been developed to promote this transformation with high stereoselectivity. illinois.edu For example, the use of a mixed aryl borate (B1201080) catalyst derived from (S)-VANOL and (S)-VAPOL ligands has proven highly effective for the aziridination of aryl imines with ethyl diazoacetate, yielding high diastereo- and enantioselectivity. illinois.edu
Heterogeneous catalysts, such as Rh(III)-montmorillonite K10, have also been shown to be efficient and reusable for the aziridination of imines with methyl diazoacetate. psu.edu
Guanidinium (B1211019) Ylide-Participated Asymmetric Aziridination
A novel approach to aziridine synthesis involves the use of guanidinium ylides. wiley-vch.de These ylides, generated from guanidinium salts in the presence of a base, react with aldehydes to form aziridines. wiley-vch.demdpi.com The reaction is believed to proceed through a [3+2] cycloaddition between the guanidinium ylide and the aldehyde, followed by fragmentation. wiley-vch.de
This methodology has been successfully applied to the asymmetric synthesis of 3-arylated aziridine-2-carboxylates. mdpi.com The use of chiral guanidinium salts derived from 1,2-diphenylethylenediamine allows for the formation of trans-aziridines with high diastereo- and enantioselectivity. clockss.org For example, the reaction of a chiral guanidinium ylide with piperonal (B3395001) yields trans-N-Bn-3-(3,4-methylenedioxyphenyl)-aziridinecarboxylate in 82% yield and 97% ee. clockss.org This method has been utilized in the enantioselective synthesis of the polyhydroxylated pyrrolidine (B122466) alkaloid (+)-DMDP. sci-hub.se
Cyclization-Based Synthetic Routes
Intramolecular Nucleophilic Substitution
The intramolecular nucleophilic substitution of 1,2-amino alcohols is a conceptually straightforward and stereospecific method for aziridine synthesis. clockss.org This process involves converting the hydroxyl group of the amino alcohol into a good leaving group, followed by intramolecular displacement by the amine to form the aziridine ring. The reaction requires the amine and the leaving group to adopt a trans coplanar arrangement for successful cyclization. clockss.org For the synthesis of N-Tr-aziridinecarboxylates, the trityl protecting group on the nitrogen and the benzyl ester carboxylate protecting group are crucial for achieving good yields. clockss.org
Another example of this strategy is the Gabriel-Cromwell reaction, which utilizes haloamines for aziridine synthesis. clockss.org For instance, trans-methyl N-Ts-3-arylaziridinecarboxylates can be synthesized in good to excellent yields by treating alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile (B52724). clockss.org
Data Tables
Table 1: Guanidinium Ylide-Participated Asymmetric Aziridination
| Aldehyde | Product | Yield (%) | ee (%) | Reference |
| Piperonal | trans-N-Bn-3-(3,4-methylenedioxyphenyl)-aziridinecarboxylate | 82 | 97 | clockss.org |
Table 2: Brønsted Acid-Catalyzed Asymmetric aza-Darzens Reaction
| Product Type | Yield Range (%) | ee Range (%) | Catalyst | Reference |
| N-Aryl-cis-aziridines | 61-98 | 90-99 | BINOL N-triflylphosphoramide Brønsted acid | nih.gov |
Cyclization of β-Haloamines
The intramolecular cyclization of β-haloamines, a classic method for forming the aziridine ring, is known as the Gabriel-Cromwell reaction. ru.nl This process involves the treatment of a β-amino halide with a base, leading to the formation of the aziridine ring through intramolecular nucleophilic substitution. ru.nl The stereochemical outcome of this reaction can be influenced by the choice of solvent. ru.nl
A notable application of this methodology is the synthesis of N-p-toluenesulfonyl (Ts) and N-p-nitrobenzenesulfonyl (Ns) protected 3-arylaziridine-2-carboxylates. These compounds can be readily synthesized by reacting the corresponding haloamine derivatives, derived from alkyl cinnamates, with potassium carbonate (K2CO3) in acetonitrile (MeCN) at room temperature. This method has demonstrated good to excellent yields, ranging from 83-97% for the N-Ts derivatives and 75-94% for the N-Ns derivatives. clockss.org
| Reactant | Protecting Group | Yield |
| Alkyl cinnamate-derived haloamine | p-toluenesulfonyl (Ts) | 83-97% |
| Alkyl cinnamate-derived haloamine | p-nitrobenzenesulfonyl (Ns) | 75-94% |
Cyclization of Amino Alcohols (e.g., Modified Wenker Synthesis)
The cyclization of 1,2-amino alcohols presents a conceptually straightforward route to aziridines. clockss.org This method, known as the Wenker synthesis, involves the conversion of the hydroxyl group into a good leaving group, which is then displaced by the neighboring amino group in an intramolecular fashion. clockss.orgorganic-chemistry.orgonelook.comwikipedia.org The reaction is typically stereospecific, requiring a trans coplanar arrangement of the amine and the leaving group for efficient ring closure. clockss.org
Modifications to the original Wenker synthesis have been developed to improve its efficiency and applicability. For instance, chiral amino alcohols can be converted into NH-aziridines via a modified Wenker synthesis. mdpi.com In this process, the amino alcohol reacts with chlorosulfonic acid to form a sulfonic ester, which then undergoes cyclization under strong basic conditions at an elevated temperature. mdpi.com Another modification involves the use of methanesulfonyl chloride for the conversion of various amino esters into the corresponding N-substituted-aziridine-2-carboxylates. researchgate.net
A one-pot procedure for the conversion of N-trityl-β-hydroxy-α-amino acid esters to the corresponding N-tritylaziridine-2-carboxylic esters utilizes sulfuryl chloride and an excess of triethylamine (B128534). psu.edu
Transformation from Amino Acid Derivatives
Chiral amino acids serve as valuable starting materials for the enantioselective synthesis of aziridine-2-carboxylates, leveraging the inherent stereochemistry of these natural building blocks.
Synthesis from Serine and Threonine Derivatives
Optically active N-protected aziridine-2-carboxylates can be efficiently prepared from serine and threonine derivatives. A one-step synthesis involves treating benzyl esters of N-trityl (Tr)-L-serine or N-trityl-L-threonine with sulfuryl chloride and triethylamine at low temperatures (-50 °C). clockss.orgresearchgate.netthieme-connect.decapes.gov.br This reaction proceeds with high yields, affording the corresponding benzyl (2S)-1-trityl-2-aziridinecarboxylate and benzyl (2S, 3S)-1-trityl-3-methyl-2-aziridinecarboxylate, respectively. researchgate.netcapes.gov.br The presence of a bulky substituent on the nitrogen atom and a sterically unhindered carboxylate protecting group is crucial for the success of this 3-exo cyclization. thieme-connect.de
| Starting Material | Product | Yield |
| N-Trityl-(S)-serine benzyl ester | Benzyl (2S)-1-trityl-2-aziridinecarboxylate | 90% clockss.org |
| N-Trityl-(S)-threonine benzyl ester | Benzyl (2S, 3S)-1-trityl-3-methyl-2-aziridinecarboxylate | 94% clockss.org |
Another approach for the synthesis of benzyl (S)-2-aziridinecarboxylate from serine benzyl ester involves the use of diethoxytriphenylphosphorane. ru.nlresearchgate.net However, this method's scope is generally limited to 3-unsubstituted aziridines. ru.nl
Preparation from Aspartic Acid
Chiral L-aspartic acid can be utilized as a starting material for the asymmetric synthesis of β-amino acids via a β,γ-aziridine carboxylic acid ester intermediate. rasayanjournal.co.in The process begins with the protection of the amino group of L-aspartic acid with a benzyloxycarbonyl (Cbz) group. rasayanjournal.co.in This is achieved by reacting L-aspartic acid with benzyl chloroformate in the presence of sodium bicarbonate, yielding L-N-benzyloxycarbonyl-aspartic acid. rasayanjournal.co.in This intermediate can then be further transformed into the target aziridine derivative. rasayanjournal.co.in
Utilizing N-Trityl-L-serine Benzyl Ester
The synthesis of benzyl (–)-(2S)-1-trityl-2-aziridinecarboxylate has been specifically achieved through the reaction of N-trityl-L-serine benzyl ester. researchgate.net This conversion is carried out by treating the starting material with triethylamine and thionyl chloride (SOCl₂) in toluene. researchgate.net This method provides a direct route to this enantiomerically pure aziridine derivative.
From Unsaturated Systems
The addition of nitrogen-containing functionalities across carbon-carbon double bonds in unsaturated systems offers another important strategy for constructing the aziridine ring.
An efficient, one-pot synthesis of N-p-tosyl-aziridine-2-carboxylates has been developed from α,β-unsaturated esters. organic-chemistry.org This method involves an aminohalogenation step followed by an in situ intramolecular SN2 cyclization. organic-chemistry.org The use of triethylamine as a base has been found to be effective for the cyclization of most substrates, leading to moderate to good yields and excellent anti-stereoselectivity. organic-chemistry.org
Another approach involves the aziridination of tert-butyl cinnamates using an N-N ylide generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine. beilstein-journals.org This reaction proceeds with high trans-selectivity to produce N-unfunctionalised aziridines, which are versatile synthetic intermediates. beilstein-journals.org
| Starting Material | Reagents | Selectivity |
| α,β-Unsaturated esters | Aminohalogenating agent, Triethylamine | High anti-stereoselectivity |
| tert-Butyl cinnamates | N-methylmorpholine, O-diphenylphosphinyl hydroxylamine | High trans-selectivity |
Multicomponent and One-Pot Strategies
Multicomponent reactions offer an efficient pathway to complex molecular architectures from simple starting materials in a single operation. A sequential three-component process has been developed for the synthesis of highly functionalized, N-unprotected aziridines. beilstein-journals.orgitic-sci.combeilstein-journals.org
This strategy commences with readily available 3-arylmethylene-2,5-piperazinediones. beilstein-journals.org The first step is a bromomethoxylation of the exocyclic double bond using N-bromosuccinimide and methanol (B129727). This is followed by the addition of a primary or secondary amine (or an alcohol) in the presence of a strong base like sodium hydride. beilstein-journals.org This initiates a domino process featuring three successive nucleophilic attacks that result in the regioselective opening of the diketopiperazine ring and a diastereoselective formation of the aziridine ring. beilstein-journals.orgresearchgate.net The result is a C-trisubstituted, N-unprotected aziridine bearing a peptide-like side chain, synthesized under mild and functional-group-tolerant conditions. beilstein-journals.org
Table 3: Three-Component Synthesis of Functionalized Aziridines
| Component 1 | Component 2 | Component 3 | Key Features |
|---|
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, provide a powerful tool for constructing complex heterocyclic systems like aziridines. rsc.orgrsc.org
One such strategy involves a base-mediated [2+1] annulation and a subsequent regioselective aziridine ring-opening cascade. rsc.orgrsc.org The initial formation of the aziridine ring itself is a cascade process. The reaction between cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts, mediated by a base, leads to the formation of fused tri-substituted aziridines. rsc.orgrsc.org This one-pot, two-step process involves the formation of both C-C and C-N bonds to construct the strained ring system. rsc.org Such cascade strategies are valued for their efficiency, mild reaction conditions, and the ability to rapidly build molecular complexity from simple, readily available precursors. rsc.orgrsc.orgacs.org
Protection Group Strategies in this compound Synthesis
In the context of this compound, the benzyl ester moiety serves a crucial role as a protecting group for the carboxylic acid functionality. Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.
The benzyl ester is a widely used protecting group for carboxylic acids due to its relative stability under various reaction conditions, including mildly acidic or basic environments. libretexts.org Its primary advantage lies in its method of removal. The benzyl group can be selectively cleaved under mild conditions through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). libretexts.orgbeilstein-journals.org This process is orthogonal to many other protecting groups, meaning it can be removed without affecting them, which is a significant advantage in the synthesis of complex molecules. beilstein-journals.org For instance, the hydrogenation of a benzyl ester aziridine can yield the free amino acid or, in the presence of other protecting groups like a tert-butyl ester, allow for selective deprotection. beilstein-journals.org This strategic use of the benzyl ester enhances the synthetic utility of this compound as a versatile building block.
Other Nitrogen Protecting Groups (e.g., Boc, Trityl)
While the benzyl group is a common protecting group for the nitrogen atom in aziridine synthesis, other groups such as the tert-butoxycarbonyl (Boc) and trityl (Tr) groups are also extensively used. These groups offer different stability profiles and deprotection conditions, making them suitable for various synthetic strategies.
Boc-Protected Aziridines
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net The synthesis of N-Boc aziridines can be achieved through several methodologies.
One common approach involves the cyclization of N-Boc protected amino alcohols. For instance, an N-Boc protected aziridine alcohol can be prepared from the corresponding unprotected aziridine alcohol by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and sodium bicarbonate in methanol, with sonication facilitating the reaction. msu.edu Another method involves the direct aziridination of olefins. N-Boc-O-tosylhydroxylamine (TsONHBoc) has been utilized as an aminating agent for the metal-free and stereospecific direct N-H aziridination of inactivated olefins, which can then be protected with a Boc group. organic-chemistry.org
Furthermore, N-Boc imines are valuable precursors for the synthesis of N-Boc aziridines. A clean and fast aziridination of diazoacetamides with N-Boc-imines can be catalyzed by a chiral phosphoric acid, yielding products with excellent diastereoselectivities and enantioselectivities. organic-chemistry.org The addition of diiodomethyllithium to N-Boc-imines provides a route to novel iodoaziridines in high yields and with high cis-stereoselectivity. rsc.org However, it is noted that the removal of the Boc group can sometimes be challenging without causing the ring-opening of the sensitive aziridine. google.com
Research has also explored the reactivity of N-Boc protected aziridines. For example, N-Boc-protected aziridine-2-carboxylates with a phenyl substituent at the 3-position have been observed to undergo ring expansion to oxazolidinones. nih.gov Additionally, the polymerization of tert-butyl aziridine-1-carboxylate (BocAz) has been studied, demonstrating that the Boc group can activate the aziridine for anionic-ring-opening polymerizations to produce linear polyethyleneimine after deprotection. researchgate.net
| Starting Material | Reagents | Product | Key Findings | Reference |
|---|---|---|---|---|
| Aziridine alcohol | Boc₂O, NaHCO₃, Methanol | N-Boc aziridine alcohol | Sonication facilitates the protection reaction. | msu.edu |
| N-Boc-imines | Diiodomethyllithium | cis-Iodo-N-Boc-aziridines | Highly diastereoselective cyclization. | rsc.org |
| Aziridines | Boc₂O, DMAP, Acetone/H₂O | N-Boc protected aziridines | A general method for Boc protection. | researchgate.net |
| N-H-aziridines | Boc₂O | N-Boc activated aziridines | Activation of the aziridine nitrogen for further reactions. | nih.gov |
| Diazoacetamides and N-Boc-imines | Chiral Phosphoric Acid | N-Boc-aziridines | Excellent yields, diastereoselectivities, and enantioselectivities. | organic-chemistry.org |
Trityl-Protected Aziridines
The bulky trityl (triphenylmethyl, Tr) group is another important protecting group for the nitrogen in aziridine synthesis, particularly when mild deprotection conditions are required. diva-portal.org The synthesis of N-trityl aziridines often starts from amino acids or their derivatives.
A convenient one-pot procedure for the synthesis of methyl N-tritylaziridine-2-carboxylates involves the treatment of N-tritylmethyl esters of L-serine or L-threonine with methanesulfonyl chloride and triethylamine. psu.edu Similarly, optically active N-trityl-aziridinecarboxylates can be prepared from the benzyl esters of N-Tr-(S)-serine or N-Tr-(S)-threonine using sulfuryl chloride and triethylamine at low temperatures. clockss.org The trityl group's bulk is considered essential for favorable cyclization. clockss.org
The protection of the amino group in vicinal amino alcohols with a trityl group has been reported as a highly effective strategy for the synthesis of vinylaziridines. organic-chemistry.org The tritylation step proceeds in near-quantitative yield, and the subsequent ring-closure via methods like the Mitsunobu reaction or mesylation affords high yields of the tritylaziridine. diva-portal.orgorganic-chemistry.org The resulting N-tritylaziridines can be further functionalized. For example, N-tritylaziridin-2-ylmethanols can be prepared from the corresponding methyl N-tritylaziridine-2-carboxylates via a Grignard reaction. psu.edu
| Starting Material | Reagents | Product | Key Findings | Reference |
|---|---|---|---|---|
| Vicinal amino alcohols | Trityl chloride, then Mitsunobu or mesylation | N-Trityl vinylaziridines | Trityl protection is the most effective method for this synthesis. | diva-portal.orgorganic-chemistry.org |
| N-tritylmethyl esters of L-serine/L-threonine | Methanesulfonyl chloride, Triethylamine | Methyl N-tritylaziridine-2-carboxylates | A convenient one-pot procedure. | psu.edu |
| Trityl serine methyl ester | Methanesulfonyl chloride, Triethylamine | (S)-Methyl 1-Tritylaziridine-2-carboxylate | Cyclization is achieved by treatment with mesyl chloride. | mdpi.com |
| Bn-esters of N-Tr-(S)-serine/N-Tr-(S)-threonine | Sulfuryl chloride, Triethylamine | N-Trityl-aziridinecarboxylates | A bulky N-substituent is crucial for good cyclization yields. | clockss.org |
| Methyl N-tritylaziridine-2-carboxylates | Grignard reagent | N-tritylaziridin-2-ylmethanols | Synthesis of aziridine alcohols. | psu.edu |
Reactivity Profiles and Transformational Chemistry of Benzyl Aziridine 1 Carboxylate
Nucleophilic Ring-Opening Reactions
The high reactivity of aziridines, including benzyl (B1604629) aziridine-1-carboxylate, stems from their significant ring strain, estimated to be around 26-27 kcal/mol. clockss.org This strain makes them susceptible to ring-opening reactions when attacked by nucleophiles. clockss.org The presence of an activating group on the nitrogen atom, such as the benzyloxycarbonyl (Cbz) group in benzyl aziridine-1-carboxylate, enhances the reactivity of the aziridine (B145994) ring towards nucleophiles by stabilizing the forming negative charge and making the nitrogen a better leaving group. nih.govd-nb.info
The driving force for the nucleophilic ring-opening of this compound is the release of the inherent ring strain of the three-membered heterocycle. clockss.org The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. osaka-u.ac.jp The activation of the aziridine ring is crucial for this process. In the case of N-acyl-substituted aziridines like this compound, the electron-withdrawing nature of the benzyloxycarbonyl group increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. nih.govd-nb.info
The pyramidalization at the nitrogen atom in acylaziridines is more pronounced compared to less strained amides, which increases their N-nucleophilicity. nih.gov This enhanced nucleophilicity allows them to react with electrophiles, such as in the formation of aziridinium (B1262131) ylides, which are key intermediates in certain transformations like the beilstein-journals.org-Stevens rearrangement. nih.govchemrxiv.org The formation of an aziridinium ion, either through protonation or reaction with a Lewis acid, further increases the ring strain and activates the ring for nucleophilic attack. mdpi.com
The regioselectivity of the ring-opening reaction, meaning which of the two ring carbons is attacked by the nucleophile, is a critical aspect that determines the structure of the product. Several factors influence this selectivity.
Substituents on the aziridine ring play a significant role in directing the nucleophilic attack. osaka-u.ac.jpfrontiersin.org In the case of 2-substituted aziridines, the outcome of the ring-opening can lead to two different regioisomeric products. d-nb.info For N-acyl substituted aziridines, including those with a benzyloxycarbonyl group, nucleophiles like azide (B81097), halide, and cyanide tend to attack the more hindered carbon atom. d-nb.info Conversely, alcohol nucleophiles often favor attack at the less hindered carbon. d-nb.info
The electronic properties of the substituents are also crucial. For instance, in 3-aryl-1-benzylaziridine-2-carboxylates, the electronic nature of the aryl group influences the reaction pathway. Aziridines with an electron-poor aromatic group at the C3 position tend to undergo ring-opening with inversion of configuration, while those with electron-rich aryl groups often yield a mixture of diastereomers. researchgate.net The presence of a carboxylate group, being strongly electron-withdrawing, generally directs the nucleophilic attack to the most substituted carbon atom. nih.gov
The choice of catalyst system provides a powerful tool for controlling the regioselectivity of the ring-opening reaction. Lewis acids are commonly employed to activate the aziridine ring. beilstein-journals.orgiitk.ac.in For example, the combination of a (salen)Co complex and a Ti(IV) cocatalyst has been shown to effectively catalyze the enantioselective fluoride (B91410) ring-opening of aziridines. ucla.edu In this system, the Ti(IV) Lewis acid activates the aziridine, while the (salen)Co complex delivers the fluoride nucleophile. ucla.edu The use of different Lewis acids, such as BF₃·OEt₂, can also influence the outcome of the reaction. beilstein-journals.org
Transition metal catalysis offers another avenue for controlling regioselectivity. acs.org Palladium catalysts, in particular, have been used to achieve switchable regioselectivity in the ring-opening of aziridines. acs.org By selecting the appropriate ligand system, such as an N-heterocyclic carbene (NHC) or a trialkylphosphine (PR₃), it is possible to direct the nucleophilic attack to either the C2 or C3 position of the aziridine ring. acs.org Nickel-catalyzed reactions have also been developed, where the regioselectivity is controlled by the nature of the substituents on the aziridine. osaka-u.ac.jp
The nature of the nucleophile itself has a profound impact on the regioselectivity of the ring-opening. As mentioned earlier, hard nucleophiles like halides and cyanide often attack the more substituted carbon of N-acyl aziridines, while softer nucleophiles like alcohols may favor the less substituted position. d-nb.info The regioselectivity can be highly dependent on the specific nucleophile used. For instance, in the ring-opening of N-unfunctionalized aziridine-2-carboxylates, indole (B1671886) was found to be an effective nucleophile. beilstein-journals.org The reaction of thiophenol with C-glycosyl aziridines has been shown to be fully regioselective, with the attack occurring at the less substituted carbon atom. mdpi.com
The table below summarizes the regioselectivity observed in the ring-opening of various aziridine-2-carboxylates with different nucleophiles and catalysts.
| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Major Regioisomer | Reference |
| N-Boc-methylaziridine-2-carboxylate | [¹⁸F]Fluoride | TEAHCO₃, DMSO, 110 °C | α-[¹⁸F]fluoro-β-alanine | d-nb.info |
| N-Cbz-methylaziridine-2-carboxylate | [¹⁸F]Fluoride | TEAHCO₃, DMSO, 130 °C (µwave) | α-[¹⁸F]fluoro-β-alanine | d-nb.info |
| (2R)-aziridine-2-carboxylate derivative | H₂O | TFA, Acetone/H₂O | Attack at C2 | nih.gov |
| C-glycosyl-(S)-aziridine | Thiophenol | CH₂Cl₂ | Attack at less substituted C | mdpi.com |
| 3-Aryl-1-benzylaziridine-2-carboxylate (electron-poor aryl) | O-nucleophiles | - | Attack at C3 with inversion | researchgate.net |
| 3-Aryl-1-benzylaziridine-2-carboxylate (electron-rich aryl) | O-nucleophiles | - | Mixture of syn/anti | researchgate.net |
The stereochemical outcome of the ring-opening reaction is another critical feature, particularly in the synthesis of chiral molecules. The reaction often proceeds with a high degree of stereoselectivity and, in many cases, stereospecificity.
Nucleophilic ring-opening of aziridines typically occurs via an SN2 mechanism, which results in an inversion of configuration at the carbon center being attacked. osaka-u.ac.jpsemanticscholar.org This stereospecificity is highly valuable in asymmetric synthesis, allowing for the transfer of chirality from the starting aziridine to the product. For example, nickel-catalyzed C-H coupling reactions of benzamides with chiral aziridines proceed with inversion of configuration, supporting an SN2-type pathway. osaka-u.ac.jp
However, the stereochemical course of the reaction can be influenced by various factors, including the substituents on the aziridine ring and the reaction conditions. researchgate.net In the ring-opening of 3-aryl-1-benzylaziridine-2-carboxylates with O-nucleophiles, the stereospecificity was found to be dependent on the electronic nature of the aryl substituent. researchgate.net While electron-poor aryl groups led to inversion of configuration, electron-rich groups resulted in a mixture of diastereomers. researchgate.net The use of chiral enolates in ring-opening reactions has also been shown to control the diastereoselectivity of the process. acs.org
The following table provides examples of the stereochemical outcomes in the ring-opening of this compound and related derivatives.
| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Stereochemical Outcome | Reference |
| Chiral 2-phenyl aziridine | Benzamide | Ni(OAc)₂ | Inversion of configuration | osaka-u.ac.jp |
| 3-Aryl-1-benzylaziridine-2-carboxylate (electron-poor aryl) | O-nucleophiles | - | Inversion at C3 | researchgate.net |
| 3-Aryl-1-benzylaziridine-2-carboxylate (electron-rich aryl) | O-nucleophiles | - | Mixture of syn/anti | researchgate.net |
| meso N-picolinamide aziridines | Fluoride | (salen)Co / Ti(IV) | Enantioselective ring opening | ucla.edu |
| N-Tosyl styrenyl aziridines | Aldehydes | NiBr₂ / TBADT | Complete regiocontrol | acs.org |
Stereoselectivity and Stereospecificity in Ring Opening
SN2-Type Ring Opening with Inversion of Configuration
The ring-opening of aziridines, including this compound, characteristically proceeds through an SN2 mechanism. This type of reaction involves a nucleophilic attack that results in an inversion of the stereochemical configuration at the carbon center being attacked. The inherent strain of the three-membered aziridine ring, estimated to be around 27 kcal/mol, makes it highly susceptible to nucleophilic attack.
In the case of chiral aziridines, the reaction with nucleophiles occurs with an inversion of configuration, a key indicator of an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp This stereospecificity is crucial in asymmetric synthesis, allowing for the creation of specific stereoisomers. For instance, nucleophilic ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates have been studied with various nucleophiles. With oxygen nucleophiles, an inversion of configuration at the C(3) position is the primary reaction pathway, especially when the aromatic ring has electron-poor substituents. researchgate.netscribd.com Similarly, reactions with carbon nucleophiles on electron-rich aziridines also proceed via an SN2 mechanism, leading to anti-type products. researchgate.netscribd.com
The regioselectivity of the ring-opening can be influenced by the substituents on the aziridine ring. For N-benzylaziridine-2-carboxylate, nucleophilic attack typically occurs at the C3 position. The activation of the aziridine nitrogen by an electron-withdrawing group, such as a benzyloxycarbonyl (Cbz) group, enhances the reactivity towards nucleophiles compared to non-activated N-alkylated aziridines. clockss.org
Reactions with Various Nucleophiles
Oxygen Nucleophiles (e.g., Water, Phenols)
The reaction of this compound with oxygen-based nucleophiles, such as water and phenols, results in the regioselective opening of the aziridine ring. These reactions are often facilitated by acidic conditions, which protonate the aziridine nitrogen to form a more reactive aziridinium ion.
For example, the reaction of N-benzylaziridine-2-carboxylate with water in an acidic aqueous medium leads to the formation of a β-amino-α-hydroxy propionate (B1217596) derivative. bioorg.org The regioselectivity of this ring-opening can be influenced by substituents on the aziridine ring. In some cases, the attack of the hydroxy nucleophile from water occurs at the C2 position of the aziridine. frontiersin.orgnih.gov The stereochemistry of these reactions is also notable. For instance, the treatment of enantiopure cis-aziridine with aqueous acid led to the formation of a trans-β-amino-α-hydroxy ester, indicating an inversion of configuration. wiley-vch.de
Phenols also serve as effective oxygen nucleophiles in the ring-opening of aziridines. rsc.org The reaction of 1-benzyl-2-phenylaziridine with phenol (B47542) in the presence of potassium fluoride and 18-crown-6 (B118740) results in the formation of N-benzyl-N-(2-phenoxy-2-phenylethyl)amine. rsc.org Sterically hindered and electron-deficient phenols have also been successfully employed as nucleophiles in these reactions. acs.org
The table below summarizes the outcomes of reactions with various oxygen nucleophiles.
Table 1: Reactions of this compound with Oxygen Nucleophiles
| Nucleophile | Product | Reference |
|---|---|---|
| Water | β-Amino-α-hydroxy propionate | bioorg.org |
| Phenol | N-Benzyl-N-(2-phenoxy-2-phenylethyl)amine | rsc.org |
| Methanol (B129727) | β-Amino-α-methoxy ester | beilstein-journals.org |
| Acetic Acid | β-Acetoxy amino-acid derivative | beilstein-journals.org |
Carbon Nucleophiles (e.g., Indoles, Organometallic Reagents)
The reaction of this compound with carbon-based nucleophiles provides a powerful method for carbon-carbon bond formation. A variety of carbon nucleophiles, including indoles and organometallic reagents, have been successfully employed in the ring-opening of aziridines.
Indoles are effective nucleophiles for the ring-opening of aziridines, typically attacking at the C3 position. This reaction provides a direct route to tryptophan derivatives and other biologically active indole-containing compounds. researchgate.net The reaction can be catalyzed by Lewis acids or proceed under solid-phase conditions on a silica (B1680970) surface. researchgate.net For example, methyl 2-indolecarboxylate reacts with N-tosylvinylaziridine on a silica gel surface to yield the corresponding ring-opened product in good yield. researchgate.net Palladium-catalyzed asymmetric allylic alkylation between indoles and vinyl aziridines has also been developed, affording N-alkylated products with high enantioselectivity. nih.gov
Organometallic reagents, such as Grignard and organozinc reagents, are also utilized for the ring-opening of aziridines. These reactions exhibit good to excellent stereoselectivity in their additions to N-protected aziridine-2-carboxaldehydes. researchgate.net However, the reaction of N-acylbenzotriazoles with organozinc reagents in the presence of a palladium or nickel catalyst did not yield the expected ketones, but rather carboxylic acid esters. arkat-usa.org In contrast, N,N-dimethylaziridine-2-carboxamides react selectively with organolithium reagents at the amide carbonyl group at low temperatures to produce 2-aziridinylketones without nucleophilic ring opening of the aziridine. nih.gov
The table below presents examples of reactions with carbon nucleophiles.
Table 2: Reactions of this compound with Carbon Nucleophiles
| Nucleophile | Product Type | Reference |
|---|---|---|
| Indole | Tryptophan derivatives | researchgate.net |
| Methyl 2-indolecarboxylate | Ring-opened indole derivative | researchgate.net |
| Organolithium reagents | 2-Aziridinylketones (from amides) | nih.gov |
| Grignard reagents | Syn-adducts with aziridine-2-carboxaldehydes | researchgate.net |
Nitrogen Nucleophiles (e.g., Amines, Imidazole)
Nitrogen nucleophiles, such as amines and imidazoles, readily participate in the ring-opening reactions of this compound, leading to the formation of vicinal diamines. These products are valuable building blocks in organic synthesis and are found in various biologically active molecules.
The reaction of N-benzylaziridine-2-carboxylate with azide as a nitrogen nucleophile under acidic aqueous conditions yields 3-amino-2-azidopropionate. bioorg.org This reaction is notable as it represents a direct ring-opening of an N-benzylaziridine-2-carboxylate with an azide nucleophile. bioorg.org The resulting 2,3-diaminopropionate derivatives are important components of several biologically significant compounds. bioorg.org
Both primary and secondary amines can be employed as nucleophiles in the ring-opening of aziridines. beilstein-journals.org For instance, the reaction of various amines with activated aziridine-2-carboxylic acid derivatives leads to the formation of the corresponding amides without the opening of the aziridine ring under certain conditions. academie-sciences.fr However, in other cases, the aziridine ring is opened by the amine nucleophile.
The table below provides a summary of reactions involving nitrogen nucleophiles.
Table 3: Reactions of this compound with Nitrogen Nucleophiles
| Nucleophile | Product Type | Reference |
|---|---|---|
| Sodium Azide | 3-Amino-2-azidopropionate | bioorg.org |
| Primary Amines | Vicinal diamines | beilstein-journals.org |
| Secondary Amines | Vicinal diamines | beilstein-journals.org |
Phosphorus Nucleophiles (e.g., Dibenzyl Phosphate)
Phosphorus-based nucleophiles can also be utilized in the ring-opening reactions of aziridines. One notable example is the use of dibenzyl phosphate (B84403). While specific studies focusing solely on the reaction of this compound with dibenzyl phosphate are not extensively detailed in the provided context, the general reactivity of aziridines with phosphorus nucleophiles is an area of synthetic interest.
For instance, the treatment of azido (B1232118) alcohols with triphenylphosphine (B44618) is a key step in the synthesis of aziridines, where the phosphorus reagent facilitates the ring closure. ru.nl This indicates the affinity of phosphorus for interacting with nitrogen-containing three-membered rings and their precursors.
Ring Expansion Reactions
Beyond ring-opening reactions, this compound can undergo ring expansion to form larger heterocyclic systems, such as azetidines. These reactions represent a valuable strategy for synthesizing strained four-membered rings from readily available three-membered precursors.
A notable example is the biocatalytic one-carbon ring expansion of this compound to an azetidine (B1206935) derivative. nih.govchemrxiv.org This transformation is achieved using an engineered "carbene transferase" enzyme, a variant of cytochrome P450BM3. nih.govchemrxiv.org The reaction proceeds via a osaka-u.ac.jp-Stevens rearrangement of a proposed aziridinium ylide intermediate, which is formed by the reaction of the aziridine with an enzymatic iron carbenoid. nih.gov This enzymatic approach offers high enantioselectivity, producing the azetidine product with a high enantiomeric ratio. nih.govchemrxiv.org
Chemical methods for the ring expansion of aziridines have also been developed. For example, the reaction of 3-alkylaziridine-2-carboxylic acids with oxalyl chloride leads to the exclusive formation of 2-azetidinones in a stereospecific manner. researchgate.net
The table below outlines the key aspects of the ring expansion of this compound.
Table 4: Ring Expansion of this compound
| Reagent/Catalyst | Product | Key Features | Reference |
|---|---|---|---|
| Engineered Cytochrome P450BM3, Ethyl Diazoacetate | Azetidine-2-carboxylate | Biocatalytic, highly enantioselective osaka-u.ac.jp-Stevens rearrangement | nih.govchemrxiv.org |
One-Carbon Ring Expansion to Azetidines
The transformation of aziridines to azetidines through one-carbon ring expansion represents a significant synthetic strategy for accessing the valuable four-membered N-heterocyclic core of azetidines from readily available three-membered aziridine precursors. researchgate.net This homologation can be achieved through various catalytic methods, including both enzymatic and transition-metal-catalyzed approaches.
Enzyme-Mediated Carbene Transfer
A novel and highly enantioselective method for the one-carbon ring expansion of aziridines to azetidines has been developed utilizing engineered "carbene transferase" enzymes. nih.govacs.org This biocatalytic approach employs a laboratory-evolved variant of cytochrome P450BM3, designated P411-AzetS, to catalyze the reaction between this compound and a diazo compound, such as ethyl diazoacetate (EDA), which serves as a carbene precursor. nih.govchemrxiv.org
The reaction proceeds with exceptional stereocontrol, achieving a 99:1 enantiomeric ratio (er) for the resulting azetidine product. nih.govacs.org This enzymatic system demonstrates remarkable chemoselectivity, favoring the nih.govscilit.com-Stevens rearrangement that leads to the azetidine over other potential side reactions like cheletropic extrusion of olefins. nih.govacs.org The success of this transformation is attributed to the enzyme's ability to control the fate of the highly reactive aziridinium ylide intermediate. nih.govacs.org
Initial studies with a parent variant of the enzyme, P411BM3-CIS with additional mutations, showed promising results, yielding the azetidine product with a 90:10 er. nih.gov Through directed evolution, the P411-AzetS variant was developed, which significantly improved the enantioselectivity and yield. nih.gov The reaction can be performed using whole E. coli cells expressing the engineered enzyme. nih.govchemrxiv.org
The substrate scope of this enzymatic ring expansion has been explored, demonstrating that various substituted benzyl aziridine-1-carboxylates are tolerated. For instance, aziridines bearing fluorine substituents on the aromatic ring at the para, meta, and ortho positions are successfully converted to the corresponding fluorinated azetidines. acs.org Furthermore, different diazoacetates can be used as carbene precursors, although the choice of the diazo compound can influence the enantioselectivity of the reaction. acs.org
A proposed mechanism for this biocatalytic ring expansion involves the formation of an electrophilic iron carbenoid intermediate from the reaction of the hemoprotein with the diazo compound. nih.govacs.orgchemrxiv.org This intermediate is then trapped by the nucleophilic nitrogen of the this compound to form an aziridinium ylide. nih.govacs.orgchemrxiv.org The enzyme then directs the subsequent nih.govscilit.com-Stevens rearrangement of this ylide to furnish the chiral azetidine. nih.govacs.org
Table 1: Enzyme-Mediated One-Carbon Ring Expansion of this compound
| Entry | Enzyme Variant | Carbene Precursor | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 1 | Parent F2 | Ethyl Diazoacetate | (S)-Azetidine | 3.6 | 90:10 |
| 2 | P411-AzetS | Ethyl Diazoacetate | (S)-Azetidine | 75 | 99:1 |
Data sourced from studies on biocatalytic one-carbon ring expansion of aziridines. nih.govacs.org
Metal-Catalyzed Carbene Insertion (e.g., Rhodium Catalysis)
Rhodium-catalyzed carbene insertion represents a significant transition-metal-catalyzed approach for the one-carbon ring expansion of aziridines to synthesize functionalized azetidines. researchgate.netnih.gov This methodology offers a valuable alternative to enzymatic methods and provides access to a range of substituted azetidines. researchgate.net
One notable example involves the rhodium-catalyzed reaction of aziridines with vinyl-N-triftosylhydrazones, which serve as vinyl carbene precursors. researchgate.netnih.gov This transformation facilitates the synthesis of 2-alkenyl azetidines, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov The reaction proceeds through the in-situ formation of an alkenyl aziridinium ylide intermediate. researchgate.netnih.gov Experimental and computational studies suggest that the mechanism may involve a diradical pathway. researchgate.netnih.gov
The choice of catalyst and ligands can influence the outcome of the reaction. For instance, the use of dirhodium catalysts with bulky carboxylate ligands, such as Rh₂(OAc)₄, can promote the desired ring expansion. chemrxiv.org In some cases, the reaction can be tuned to favor the formation of either azetidines or larger ring systems, such as dehydropiperidines, by modifying the carbene precursor or the catalyst. chemrxiv.org
The scope of the rhodium-catalyzed ring expansion includes various substituted aziridines and diazo compounds. mdpi.com For example, the reaction of methyleneaziridines with donor-acceptor vinyl diazoesters in the presence of a rhodium catalyst can lead to the formation of both azetidines and dehydropiperidines. chemrxiv.org The selectivity between these two products can be influenced by the steric and electronic properties of the substrates and the catalyst. chemrxiv.org
Table 2: Rhodium-Catalyzed One-Carbon Ring Expansion of Aziridines
| Entry | Aziridine Substrate | Carbene Precursor | Catalyst | Product |
|---|---|---|---|---|
| 1 | This compound | Vinyl-N-triftosylhydrazone | Rh(II) catalyst | 2-Vinyl azetidine |
This table summarizes findings from research on rhodium-catalyzed ring expansion reactions. researchgate.netnih.govchemrxiv.org
Intermediacy of Aziridinium Ylides
The formation of an aziridinium ylide is a key mechanistic step in both enzyme-mediated and metal-catalyzed one-carbon ring expansion reactions of this compound. researchgate.netnih.govacs.orgchemrxiv.orgmdpi.com This highly reactive intermediate is generated from the reaction of the nucleophilic aziridine nitrogen with a carbene, which is typically generated from a diazo compound in the presence of a catalyst. nih.govchemrxiv.orgmdpi.com
Once formed, the aziridinium ylide can undergo several competing reaction pathways. The desired pathway for the synthesis of azetidines is a nih.govscilit.com-Stevens rearrangement, which involves the migration of one of the aziridine ring carbons to the adjacent carbon of the ylide, resulting in a four-membered ring. nih.govacs.org However, the aziridinium ylide can also undergo a cheletropic extrusion of an olefin, leading to the formation of an imine and a carbene fragment. nih.govacs.org This is often a highly favorable and competing side reaction. nih.gov
The ability of the catalyst, whether it be an enzyme or a transition metal complex, to control the fate of the aziridinium ylide is crucial for the success of the ring expansion reaction. nih.govacs.org Engineered carbene transferase enzymes have been shown to be particularly effective at directing the reaction towards the nih.govscilit.com-Stevens rearrangement, thereby suppressing the undesired cheletropic extrusion pathway. nih.govacs.org This control is attributed to the specific interactions between the enzyme's active site and the aziridinium ylide intermediate. nih.gov
In the context of metal-catalyzed reactions, the nature of the metal and its ligands can also influence the reactivity of the aziridinium ylide. chemrxiv.org For example, the use of rhodium catalysts can promote the formation of the ylide and its subsequent rearrangement. researchgate.netnih.gov Computational studies have been employed to understand the factors that govern the divergent reactivity of aziridinium ylides, providing insights that can guide the design of new catalysts and reactions. chemrxiv.org
The intermediacy of aziridinium ylides has also been harnessed for the synthesis of other N-heterocycles, such as dehydropiperidines, through researchgate.netnih.gov-Stevens rearrangements or other ring-opening reactions. nih.govchemrxiv.org The ability to tune the reactivity of these intermediates by modifying the reaction conditions or the substrates offers a versatile platform for the synthesis of a variety of complex amine-containing molecules. nih.govchemrxiv.org
Formation of Larger Heterocycles (e.g., Imidazoles, Thiazoles, Benzodiazepines)
This compound and its derivatives are versatile building blocks that can be utilized in the synthesis of a variety of larger heterocyclic systems, including imidazoles, thiazoles, and benzodiazepines. researchgate.net These transformations often involve ring-opening of the strained aziridine ring followed by cyclization with a suitable reaction partner. researchgate.net
The synthesis of imidazoles can be achieved through various strategies. One approach involves the reaction of aziridines with imidoyl chlorides, which can lead to the formation of 2-imidazolines through a ring expansion process. nih.gov Additionally, multicomponent reactions involving vinyl azides, aldehydes, and amines can provide access to 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org Another method utilizes the 1,5-electrocyclization of azavinyl azomethine ylides, generated from 1,2-diaza-1,3-dienes and primary amines, to produce imidazole-4-carboxylates. nih.gov
For the synthesis of thiazoles , one reported method involves the reaction of N-acyl-2-amino-5-benzyl-1,3-thiazoles with acid chlorides. nih.gov Another approach describes the synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents. nih.gov Furthermore, substituted thiazoles can be prepared through the reaction of substituted hydrazine-carbothioamides with chloroacetone. mdpi.com
The synthesis of benzodiazepines from aziridines is also a known transformation. These seven-membered heterocyclic rings are of significant interest in medicinal chemistry. While specific examples starting directly from this compound are less common in the provided search results, the general principle of aziridine ring expansion is applicable. For instance, the addition of arynes to aziridines can lead to the formation of benzazepines through a strain-release cycloaddition reaction. mdpi.com
Functionalization and Derivatization
Acylation and Amidation Reactions
The nitrogen atom of the aziridine ring in this compound can undergo acylation and amidation reactions, allowing for the introduction of various functional groups. These transformations are useful for modifying the properties of the molecule and for synthesizing more complex derivatives.
Acylation of aziridines can be achieved by reacting them with acylating agents such as acid chlorides or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with carboxylic acids. cdnsciencepub.com A general method for the preparation of N-acyl aziridines involves the conversion of a carboxylic acid to its acyl imidazolide (B1226674) derivative, followed by reaction with the aziridine. cdnsciencepub.com This approach is applicable to a wide range of carboxylic acids, including sterically hindered ones. cdnsciencepub.com
Amidation reactions of this compound can be performed to create amide bonds. For example, the reaction of benzyl-2-{[bis(tert-butoxycarbonyl)amino]carbonyl}aziridine-1-carboxylate with various amines, such as isopropylamine, n-pentylamine, and morpholine, has been reported to yield the corresponding N-substituted aziridine-2-carboxamides. academie-sciences.fr Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can also be used to catalyze the amidation of carboxylic acids with amines under mild and sustainable conditions, offering a green alternative to traditional chemical methods. mdpi.com
These functionalization reactions provide a means to synthesize a diverse library of this compound derivatives with potential applications in various fields of chemistry.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Azetidine |
| Ethyl diazoacetate |
| (S)-Azetidine |
| Methyl diazoacetate |
| Vinyl-N-triftosylhydrazone |
| 2-Vinyl azetidine |
| Rhodium(II) acetate |
| Methyleneaziridine |
| Dehydropiperidine |
| Imidazole |
| Thiazole |
| Benzodiazepine |
| 2-Imidazoline |
| Imidazole-4-carboxylate |
| N-acyl-2-amino-5-benzyl-1,3-thiazole |
| 4-Benzyl-1,3-thiazole |
| Benzazepine |
| Dicyclohexylcarbodiimide |
| Acyl imidazolide |
| Benzyl-2-{[bis(tert-butoxycarbonyl)amino]carbonyl}aziridine-1-carboxylate |
| Isopropylamine |
| n-Pentylamine |
| Morpholine |
Esterification and Hydrolysis of Carboxylate Group
The carboxylate group of N-protected aziridines, such as this compound, can undergo modification through esterification and hydrolysis, provided that the reaction conditions are controlled to avoid unwanted ring-opening of the strained aziridine.
Esterification: The synthesis of various ester derivatives from the corresponding carboxylic acid is a fundamental transformation. For instance, N-benzyloxycarbonyl (Cbz) protected amino acids readily undergo esterification with alcohols like methanol, ethanol, or benzyl alcohol in the presence of a suitable catalyst to yield the corresponding esters in good yields. core.ac.uk Transesterification is also a viable method. The menthol (B31143) ester of an N-protected aziridine-2-carboxylate (B8329488) can be converted to the corresponding methyl or ethyl ester by treatment with magnesium in methanol or ethanol, respectively. bioorg.org
Hydrolysis: The hydrolysis of the ester or related amide functionality to the corresponding carboxylic acid is another key transformation. Lipase-mediated hydrolysis can be employed for stereoselective cleavage. In some cases, hydrolysis can be an unintended side reaction; for example, the formation of a ring-opened hydrolysis product was observed as a non-enzyme-dependent process during screening studies of hemoproteins for aziridine ring expansion. nih.govchemrxiv.org Careful hydrolysis of an N-Boc-O-methyl-l-serinamide, derived from an aziridine precursor, has been used to produce the non-proteinogenic amino acid O-methyl-l-serine. acs.org However, the instability of some aziridine-2-carboxylic acids upon hydrolysis has been noted, which can limit the utility of this transformation. acs.org
Table 1: Esterification and Hydrolysis Reactions
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Methanol, Ethanol, or Benzyl Alcohol | Corresponding Alkyl/Benzyl Esters | core.ac.uk |
| Transesterification | Mg, Methanol or Ethanol | Methyl or Ethyl Ester | bioorg.org |
| Hydrolysis | Lipase | Carboxylic Acid (Stereoselective) | |
| Hydrolysis | Aqueous media | Ring-opened hydrolysis products | nih.govchemrxiv.org |
| Amide Hydrolysis | Acid/Base Conditions | Carboxylic Acid | acs.org |
Reductive Transformations
The reduction of this compound can proceed via several pathways, most notably leading to the reductive opening of the strained aziridine ring. The regioselectivity of the ring cleavage is highly dependent on the reagents and the substituents on the aziridine ring. scispace.com
Hydrogenolysis: Catalytic hydrogenation is a common method for both ring-opening and deprotection. Hydrogenolysis of N-Cbz protected aziridines using a palladium catalyst (Pd/C) can cleave the Cbz group. academie-sciences.fr For aziridine-2-carboxylates, hydrogenolysis can also specifically cleave the benzylic C–N bond, particularly with C-3 aryl-substituted aziridines. scispace.com For example, treating an aziridine-2-carboxylate tert-butyl ester with H₂ over Pd/C results in the formation of phenylalanine tert-butyl ester in high yield. beilstein-journals.org This method can also be used to remove the N-α-methylbenzyl group, a common chiral auxiliary. bioorg.org
Metal-Based Reductions: Other reducing agents can effect ring cleavage. Samarium(II) iodide (SmI₂) is effective for cleaving the bond alpha to the carbonyl group in aziridines with 2-acyl, 2-carboxylate, or 2-carboxamide (B11827560) functionalities, producing β-amino carbonyl compounds. scispace.com The use of lithium in the presence of catalytic naphthalene (B1677914) has also been reported for the reductive opening of benzylic centers in aziridines. scispace.com Chelation-controlled reduction of aziridine ketones with a sodium borohydride/zinc chloride (NaBH₄/ZnCl₂) mixture is highly stereoselective, yielding aziridine alcohols. beilstein-journals.org Subsequent reductive opening of the aziridine ring can then produce the desired amino alcohol. beilstein-journals.org
Table 2: Reductive Transformations
| Reagent/Method | Substrate Feature | Product | Reference |
|---|---|---|---|
| H₂ / Pd/C | N-Cbz group | NH-aziridine | academie-sciences.fr |
| H₂ / Pd/C | C-3 Aryl group | Phenylalanine derivative | scispace.combeilstein-journals.org |
| Samarium(II) Iodide | 2-Carboxylate/Carboxamide | β-Amino carbonyl compound | scispace.com |
| NaBH₄ / ZnCl₂ | Aziridine Ketone | Aziridine Alcohol | beilstein-journals.org |
| Li / NH₃ (Birch) | N-α-methylbenzyl group | Deprotected amine | beilstein-journals.org |
Oxidative Transformations
The oxidation of this compound and related structures can lead to ring-opening or the formation of other oxidized species. The outcome is often dependent on the specific oxidant and reaction conditions employed.
Oxidative Ring-Opening: Direct oxidative ring-opening of an N-Cbz aziridine has been achieved using indium(III) triflate (In(OTf)₃) in dimethyl sulfoxide (B87167) (DMSO), yielding an α-amino ketone. wiley-vch.de This reaction is thought to proceed via the attack of DMSO on the activated aziridine. wiley-vch.de Another method involves treatment with perchloric acid in a THF-water medium, which transforms trisubstituted aziridines bearing a peptide side chain into α,β-diketoamides through hydrolysis and subsequent oxidation. beilstein-journals.org
Biocatalytic and Other Oxidations: While specific oxidative transformations of the parent this compound are not extensively detailed, related oxidative processes suggest potential pathways. Cytochrome P450 enzymes, known for catalyzing oxidations, have been engineered for various transformations, indicating a potential for biocatalytic oxidation of the aziridine ring or its substituents. nih.gov In some synthetic sequences, oxidation of a precursor alcohol to a ketone is a key step before further transformations of the aziridine. frontiersin.orgnih.gov The use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of oxaziridines from aziridines.
Table 3: Oxidative Transformations
| Reagent/Method | Transformation | Product | Reference |
|---|---|---|---|
| In(OTf)₃ / DMSO | Oxidative Ring-Opening | α-Amino Ketone | wiley-vch.de |
| Perchloric Acid / H₂O | Hydrolysis and Oxidation | α,β-Diketoamide | beilstein-journals.org |
| m-CPBA | Ring Oxidation | Oxaziridine | |
| Cytochrome P450 | Biocatalytic Oxidation (potential) | Oxidized derivatives | nih.gov |
C-H Activation and Coupling Reactions
Recent advances in catalysis have enabled the use of aziridines in C-H activation and coupling reactions, providing direct methods for forming C-C bonds. These reactions leverage the aziridine ring as an alkylating agent for arenes and other nucleophiles.
Metal-Catalyzed C-H Alkylation: Nickel-catalyzed C-H coupling of benzamides with aziridines has been developed as a direct route to synthesize benzolactams. osaka-u.ac.jp This process involves a C-H alkylation followed by an intramolecular amidation cascade. The regioselectivity of the aziridine ring-opening is controlled by the substituents; aryl-substituted aziridines favor cleavage of the benzylic C-N bond, while alkyl-substituted aziridines are cleaved at the more sterically accessible C-N bond. osaka-u.ac.jp Studies with chiral aziridines show that the reaction proceeds with an inversion of configuration, suggesting an Sₙ2-type nucleophilic ring-opening pathway. osaka-u.ac.jp
Carbene Insertion: While not a direct C-H activation of an external substrate, intramolecular carbene insertion into C-H bonds is a related transformation. In reactions involving aziridines and carbene precursors, insertion into the benzylic C-H bonds of the substrate has been identified as a potential, though often undesired, side reaction. nih.govchemrxiv.org This highlights the reactivity of C-H bonds within the aziridine substrate itself under certain catalytic conditions.
Table 4: C-H Activation and Coupling Reactions
| Catalyst/System | Coupling Partner | Key Feature | Product | Reference |
|---|---|---|---|---|
| Nickel-catalyst | 8-Aminoquinoline-derived benzamides | C-H Alkylation / Amidation Cascade | Benzolactam | osaka-u.ac.jp |
| Cp*Rh(III)-catalyst | 2-Arylpyridines | Pyridine-directed ortho-C-H alkylation | β-Arylethylamine derivative | osaka-u.ac.jp |
| Hemoprotein / Carbene Precursor | - | Potential side reaction | C-H insertion product | nih.govchemrxiv.org |
Asymmetric Synthesis and Stereochemical Control
Enantioselective Synthesis of Chiral Benzyl (B1604629) Aziridine-1-carboxylate
The creation of chiral Benzyl Aziridine-1-carboxylate, where one enantiomer is produced in excess over the other, is achieved through several sophisticated catalytic and stoichiometric strategies. These methods leverage chiral auxiliaries, enzymes, and small organic molecules to influence the stereochemical course of the aziridination reaction.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential reuse. wikipedia.org This strategy is well-established in asymmetric synthesis. wikipedia.org
One common approach involves the use of chiral amines like (S)-1-phenylethylamine (α-PEA) as the auxiliary. mdpi.com In the synthesis of aziridines, an auxiliary can be attached to the nitrogen or a carboxylic acid precursor. For instance, the cyclization of 1,2-amino alcohols, where the amine or alcohol is derived from a chiral source like the amino acid serine, can produce enantiomerically pure aziridine-2-carboxylates. clockss.orgru.nl The reaction proceeds through the conversion of the hydroxyl group to a good leaving group, followed by a stereospecific intramolecular nucleophilic displacement by the amine. clockss.org Similarly, pseudoephedrine can be used as a chiral auxiliary, where it is first converted to an amide, and subsequent reactions are directed by the stereocenters of the auxiliary. wikipedia.org
Another example involves the use of a valine-based chiral oxazaborolidinone to catalyze the reaction between an aldehyde and a diazoacetate, leading to the formation of an epoxy ester which can be converted to the aziridine (B145994). wiley-vch.de The chiral environment created by the auxiliary directs the approach of the reagents, leading to high diastereoselectivity and enantioselectivity. wiley-vch.de
Table 1: Examples of Chiral Auxiliary-Based Methods in Aziridine Synthesis
| Chiral Auxiliary/Precursor | Reaction Type | Key Features | Reference(s) |
|---|---|---|---|
| Serine/Threonine | Intramolecular Cyclization | Starts from the chiral pool to produce enantiopure aziridine-2-carboxylates. | clockss.orgru.nl |
| (S)-1-Phenylethylamine | Auxiliary on Nitrogen | Used as a chiral inducer in various asymmetric syntheses. | mdpi.com |
| Pseudoephedrine | Amide Auxiliary | The auxiliary directs the configuration of addition products. | wikipedia.org |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. In the context of aziridines, significant progress has been made in using enzymes for enantioselective synthesis and transformations. cam.ac.uk Engineered enzymes, particularly those derived from cytochrome P450, have emerged as powerful catalysts for carbene transfer reactions. nih.gov
Researchers have developed a biocatalytic one-carbon ring expansion of this compound to azetidines using an engineered cytochrome P450 variant. nih.govchemrxiv.org In this process, the enzyme catalyzes the reaction of the aziridine with a carbene precursor, ethyl diazoacetate, to yield an enantioenriched azetidine (B1206935) with exceptional stereocontrol (99:1 enantiomeric ratio). nih.govchemrxiv.org This demonstrates the ability of an enzyme to control the stereochemical outcome of a reaction involving a chiral aziridine substrate. nih.gov The synthesis of the chiral aziridine starting material itself can also be influenced by biocatalysis, for example, through the enzymatic resolution of precursor alcohols. The genus Rhodococcus provides a source of alcohol dehydrogenases (ADHs) that can be used for the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones to produce chiral alcohols, which are key intermediates for aziridines. mdpi.com
Another strategy involves using the "chiral pool," where a synthesis begins with an inexpensive, enantiopure natural product. For example, the enantiopure aziridine required for the synthesis of the drug candidate MK-7246 was prepared from D-aspartic acid. mdpi.com
Table 2: Biocatalytic Approaches Involving this compound
| Enzyme/Method | Transformation | Substrate | Product | Selectivity | Reference(s) |
|---|---|---|---|---|---|
| Engineered Cytochrome P450 (P411-AzetS) | researchgate.netrsc.org-Stevens Rearrangement (Ring Expansion) | This compound | Enantioenriched azetidine | 99:1 er | nih.govchemrxiv.org |
| Alcohol Dehydrogenase (ADH) from Rhodococcus | Dynamic Kinetic Resolution | Acyclic α-alkyl-β-keto amides | syn-α-alkyl-β-hydroxy amides | High yield and ee | mdpi.com |
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric reactions. This approach has been successfully applied to the enantioselective synthesis of aziridines. cam.ac.ukresearchgate.net One prominent method is phase-transfer catalysis, where a chiral catalyst facilitates the reaction between reactants in two immiscible phases. For instance, the aziridination of electron-deficient olefins with N-chloro-N-sodio benzylcarbamate can be catalyzed by a cinchoninium salt under solid-liquid phase-transfer conditions, affording the corresponding this compound derivative in good yield and high enantiomeric excess (ee). researchgate.net
Another effective organocatalytic strategy involves the use of chiral guanidinium (B1211019) salts. clockss.org These salts form chiral guanidinium ylides upon treatment with a base. The ylide then reacts with an aldehyde to produce an aziridine-2-carboxylate (B8329488) with high diastereo- and enantioselectivity. clockss.orgwiley-vch.de This method is particularly effective for electron-rich aromatic aldehydes. clockss.org
Table 3: Organocatalytic Enantioselective Aziridination
| Catalyst Type | Reactants | Key Features | Yield/Selectivity | Reference(s) |
|---|---|---|---|---|
| Chiral Cinchoninium Salt | Dimethylpyrazole acrylate (B77674) + N-chloro-N-sodio benzylcarbamate | Solid-liquid phase-transfer catalysis. | 84% yield, 70% ee | researchgate.net |
| Chiral Guanidinium Salt | Aldehyde + Guanidinium Salt/Base | Forms a chiral guanidinium ylide intermediate. | High ds and ee (up to 97% ee reported). | clockss.orgwiley-vch.de |
Diastereoselective Transformations
Beyond creating a single chiral center, controlling the relative stereochemistry between multiple chiral centers (diastereoselectivity) is crucial. This is relevant both in the ring-opening of existing chiral aziridines and in the formation of aziridines that already contain one or more stereocenters.
The ring-opening of aziridine-2-carboxylates is a powerful method for synthesizing α- and β-amino acids and their derivatives. clockss.orgbeilstein-journals.org The stereochemical outcome of these reactions is highly dependent on the substrate, nucleophile, and reaction conditions. researchgate.net Nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring, and the reaction often proceeds with a defined stereochemistry, typically inversion of configuration at the center of attack. frontiersin.org
For 3-aryl-1-benzylaziridine-2-carboxylates, ring-opening with O-nucleophiles can lead to inversion of configuration at the C3 position, particularly when the aryl group is electron-poor. researchgate.net In contrast, when electron-rich aziridines are used, mixtures that preferentially contain the syn-diastereoisomer are often obtained. researchgate.net The regioselectivity of the ring-opening is also a critical factor that influences the final product's structure. For example, in γ-aziridinyl ketones, trifluoroacetic acid (TFA) can promote a regioselective ring-opening where a water nucleophile attacks the less-hindered C3 position of the aziridinium (B1262131) ion intermediate. frontiersin.orgresearchgate.net
Table 4: Diastereoselectivity in Aziridine Ring-Opening Reactions
| Aziridine Substrate | Nucleophile/Conditions | Stereochemical Outcome | Reference(s) |
|---|---|---|---|
| 3-Aryl-1-benzylaziridine-2-carboxylates (electron-poor aryl) | O-Nucleophiles | Inversion of configuration at C3. | researchgate.net |
| 3-Aryl-1-benzylaziridine-2-carboxylates (electron-rich aryl) | O-Nucleophiles | Preferential formation of syn-diastereoisomer. | researchgate.net |
| γ-Aziridinyl ketone | H₂O / TFA | Regioselective attack at C3, yielding a hydroxy-opened product. | frontiersin.org |
The synthesis of aziridines from substrates that already possess stereocenters, or the simultaneous creation of multiple stereocenters, requires precise control of diastereoselectivity. A number of methods have been developed to produce highly functionalized aziridines with a specific relative stereochemistry.
A one-pot, three-component process starting from 3-arylmethylene-2,5-piperazinediones can produce N-unprotected, trisubstituted aziridines with high diastereoselectivity. beilstein-journals.org The proposed mechanism involves the formation of a strained bicyclic aziridine intermediate, followed by a ring opening and subsequent anti-addition of methanol (B129727) to a strained azirine, which accounts for the observed diastereoselection. beilstein-journals.org
Furthermore, intramolecular aziridination reactions can be highly diastereoselective. An advanced protocol for the intramolecular aziridination of 4-H-pyrans using iodosylbenzene as an oxidant leads to pyran-fused NH-aziridine scaffolds with high diastereoselectivity. acs.org Similarly, the intramolecular oxidative C(sp³)–H amination of β-amino ketones has been shown to produce trans-aziridines stereoselectively. rsc.org The amine-promoted aziridination of α,β-unsaturated carbonyl compounds also generally yields trans-NH-aziridines with high diastereoselectivity. beilstein-journals.org
Table 5: Methods for Diastereoselective Formation of Aziridines
| Method | Substrates | Product Type | Diastereoselectivity | Reference(s) |
|---|---|---|---|---|
| Three-Component Assembly | 3-Arylmethylene-2,5-piperazinediones, Amine, NBS/MeOH | Trisubstituted NH-aziridines | High (anti-addition) | beilstein-journals.org |
| Intramolecular Aziridination | 4-H-Pyrans | Pyran-fused NH-aziridines | High | acs.org |
| Intramolecular C-H Amination | β-Amino Ketones | trans-Aziridines | High | rsc.org |
| Amine-Promoted Aziridination | α,β-Unsaturated Carbonyls | trans-NH-Aziridines | High | beilstein-journals.org |
Retention and Inversion of Configuration
The stereochemical outcome of reactions involving this compound, specifically whether the reaction proceeds with retention or inversion of the configuration at the stereogenic centers, is highly dependent on the reaction type and conditions.
Nucleophilic ring-opening is a fundamental reaction of aziridines, driven by the release of ring strain. mdpi.comacs.org The stereochemistry of this process is a critical aspect, with outcomes of either retention or inversion of configuration at the carbon atom undergoing nucleophilic attack. The regioselectivity and stereoselectivity of the ring-opening of aziridine-2-carboxylates are influenced by the substituents on the ring and the nature of the nucleophile. nih.govscispace.com
For activated aziridines, such as this compound, nucleophilic attack can occur at either the C2 or C3 position. scispace.com The stereochemical consequence of this attack is often governed by an SN2-type mechanism, which typically results in an inversion of configuration at the site of attack. acs.org For instance, palladium-catalyzed ring-opening cross-coupling reactions of 2-substituted aziridines have been shown to proceed via an SN2 pathway, leading to stereoinversion. acs.org Similarly, nickel-catalyzed C-H coupling reactions of benzamides with chiral aziridines also proceed with inversion of configuration, suggesting an SN2-type nucleophilic ring-opening. osaka-u.ac.jp
The stereochemical outcome can also be substrate-dependent. In the case of transfer hydrogenation of phenyl aziridine carboxylates, the newly formed benzylic stereocenter can arise from either inversion or retention of configuration, with the selectivity being influenced by the substrate and solvent. scispace.com Furthermore, the ring-opening of 3-aryl-1-benzylaziridine-2-carboxylates with O-nucleophiles can lead to inversion of configuration at the C3 position as the major pathway, particularly with electron-poor aromatic moieties on the aziridine. researchgate.net
The nature of the chiral influence can also dictate the stereochemical course. In reactions of chiral enolates with aziridines, the stereochemistry of the major product can be controlled by the chiral auxiliary attached to the enolate, overriding the initial stereochemistry of the aziridine. acs.orgacs.org
Table 1: Stereochemical Outcomes in Nucleophilic Ring-Opening of Aziridine Derivatives
| Reaction Type | Catalyst/Reagent | Aziridine Substrate | Nucleophile | Stereochemical Outcome |
| Cross-Coupling | Palladium/P(t-Bu)₂Me | 2-Substituted Aziridine | Arylboronic Acid | Inversion (SN2) acs.org |
| C-H Coupling | Nickel | Chiral Aziridine | Benzamide | Inversion (SN2) osaka-u.ac.jp |
| Transfer Hydrogenation | Not specified | Phenyl Aziridine Carboxylate | Hydrogen | Substrate and solvent dependent (Inversion or Retention) scispace.com |
| Nucleophilic Ring-Opening | Not specified | 3-Aryl-1-benzylaziridine-2-carboxylate | O-nucleophiles | Inversion at C3 (major) researchgate.net |
| Ring-Opening | Chiral Enolate | Aziridine | Enolate | Controlled by chiral auxiliary acs.orgacs.org |
Rearrangement reactions of aziridines provide another avenue for creating stereocomplexity, where the chirality of the starting aziridine can be transferred to the product. A notable example is the mdpi.comdigitellinc.com-Stevens rearrangement, which has been challenging to control stereochemically. chemrxiv.org
Recent advancements have demonstrated that enzymatic catalysis can achieve remarkable stereocontrol over such rearrangements. Laboratory-evolved variants of cytochrome P450BM3 have been engineered to act as "carbene transferases." nih.gov These enzymes catalyze the one-carbon ring expansion of aziridines to azetidines via a mdpi.comdigitellinc.com-Stevens rearrangement with exceptional enantioselectivity (99:1 er). chemrxiv.orgnih.gov This biocatalytic approach effectively controls the fate of the highly reactive aziridinium ylide intermediate, favoring the rearrangement over competing pathways like cheletropic extrusion of olefins. chemrxiv.orgnih.gov
The mechanism involves the formation of an electrophilic iron carbenoid intermediate from the enzyme and a carbene precursor like ethyl diazoacetate. nih.gov This intermediate is then trapped by the nucleophilic aziridine, such as this compound, to form an aziridinium ylide. chemrxiv.orgnih.gov The subsequent mdpi.comdigitellinc.com-Stevens rearrangement proceeds with a high degree of N-to-C chirality transfer, even though such rearrangements often suffer from erosion of enantiopurity due to the involvement of radical pair intermediates. chemrxiv.orgnih.gov The enzyme's active site provides a constrained environment that dictates the stereochemical outcome of the radical recombination step.
In a nickel-catalyzed C-H coupling reaction, the chirality of an optically active aziridine was successfully transferred to the product without loss of enantiopurity, highlighting another instance of effective chirality transfer. osaka-u.ac.jp
Table 2: Chirality Transfer in Rearrangement Reactions of Aziridine Derivatives
| Reaction Type | Catalyst/Reagent | Aziridine Substrate | Product | Key Feature |
| mdpi.comdigitellinc.com-Stevens Rearrangement | Engineered Cytochrome P450 (P411-AzetS) | This compound | Azetidine | High enantioselectivity (99:1 er) and N-to-C chirality transfer chemrxiv.orgnih.gov |
| C-H Coupling | Nickel | Optically Active (S)-2-ethyl-substituted aziridine | (S)-3-alkylated benzolactam | Chirality transfer without loss of enantiopurity osaka-u.ac.jp |
Applications of Benzyl Aziridine 1 Carboxylate in Complex Molecule Synthesis
Synthesis of Amino Acid Derivatives
The ring-opening of aziridine-2-carboxylates is a well-established strategy for the synthesis of α- and β-amino acids. clockss.org The regioselectivity of the nucleophilic attack is a key factor, with attacks at the C3 and C2 positions leading to α- and β-amino acid precursors, respectively. clockss.orgmdpi.com
The synthesis of β-amino acids from benzyl (B1604629) aziridine-1-carboxylate derivatives often involves nucleophilic attack at the C2 position of the aziridine (B145994) ring. While many nucleophiles preferentially attack the C3 position, certain reagents can achieve regioselective opening at C2. For instance, azidotrimethylsilane (B126382) and lithium dimethylcuprate have been shown to react at the C2–N bond, yielding β-amino esters. rsc.org
In a notable example, the reaction of a D-glucose-derived aziridine carboxylate with water under acidic conditions resulted in the regioselective opening of the aziridine ring at the C2 position, providing an α-hydroxy-β-aminoester. This intermediate proved valuable in the synthesis of azasugars. nih.govrsc.org The regioselectivity in this case is noteworthy as the aziridine nitrogen was not activated by a strong electron-withdrawing group. rsc.org
| Nucleophile | Product Type | Reference |
| Azidotrimethylsilane | β-Amino ester | rsc.org |
| Lithium dimethylcuprate | β-Amino ester | rsc.org |
| Water (acidic conditions) | α-Hydroxy-β-aminoester | nih.govrsc.org |
| This table summarizes nucleophiles used for the synthesis of β-amino acid derivatives from aziridine carboxylates. |
The more common pathway for the ring-opening of benzyl aziridine-1-carboxylate derivatives involves nucleophilic attack at the C3 position, leading to the formation of α-amino acids. clockss.org This approach has been utilized in the synthesis of various α-amino acids, including serine, tryptophan, and cysteine.
For the synthesis of serine derivatives, the opening of the aziridine ring with an oxygen nucleophile is a key step. For example, orthogonally protected serinols have been synthesized from a benzyl ether derivative of an aziridine alcohol. The ring opening with acetic acid, followed by saponification, leads to the desired product. nih.gov
The synthesis of tryptophan derivatives can be achieved by using indole (B1671886) as a nucleophile to open the aziridine ring. researchgate.net A one-pot synthesis of a tryptophanol derivative from an N-Boc-aziridine and indole has been developed, where the ring-opening reaction proceeds regioselectively at -30 °C. researchgate.net
For the synthesis of cysteine derivatives, a thiol nucleophile is employed to open the aziridine ring. A key step in the synthesis of β-methyl-L-cysteine is the opening of an aziridine ring with a thiol nucleophile. lsu.edu Indium(III)-mediated ring opening of aziridines with cysteine derivatives has also been reported as a scalable method. nih.gov
| Target Amino Acid | Nucleophile | Key Transformation | Reference |
| Serine | Acetic acid/water | Aziridine ring opening to form a diol | nih.gov |
| Tryptophan | Indole | Friedel-Crafts alkylation of indole with the aziridine | researchgate.net |
| Cysteine | Thiol | Thiolytic ring opening of the aziridine | lsu.edunih.gov |
| This table outlines the synthesis of α-amino acids from aziridine carboxylates. |
Preparation of Nitrogen-Containing Heterocycles
The reactivity of this compound extends to its use as a precursor for larger nitrogen-containing heterocyclic systems. Through ring expansion and other intramolecular cyclization strategies, a variety of important heterocyclic scaffolds can be accessed.
The one-carbon ring expansion of aziridines to form azetidines is a valuable transformation. chemrxiv.orgnih.gov This has been achieved through biocatalytic methods, where engineered enzymes catalyze the reaction. For example, a variant of cytochrome P450BM3 has been shown to catalyze the enantioselective one-carbon ring expansion of this compound using ethyl diazoacetate as a carbene source. chemrxiv.orgnih.gov This enzymatic approach provides high enantioselectivity for the resulting azetidine (B1206935). chemrxiv.org The chemoselectivity of this reaction is notable, as the aziridine ring is expanded in preference to the azetidine product, which does not undergo further ring expansion under the same conditions. nih.gov
| Catalyst | Carbene Source | Key Features | Reference |
| Engineered Cytochrome P450 | Ethyl diazoacetate | High enantioselectivity, chemoselective for aziridine | chemrxiv.orgnih.gov |
| This table details the ring expansion of this compound to azetidines. |
This compound derivatives are key intermediates in the synthesis of various piperidine (B6355638) and pyrrolidine (B122466) alkaloids, as well as azasugars, which are known for their glycosidase inhibitory activity. nih.govrsc.org
The synthesis of piperidine alkaloids often involves the regioselective opening of the aziridine ring followed by intramolecular cyclization. For instance, the synthesis of a piperidine core structure, a congener of pseudoconhydrine, was achieved from a chiral aziridine-2-carboxylate (B8329488). frontiersin.orgnih.gov This involved a regioselective aziridine ring-opening followed by debenzylation and intramolecular reductive amination. frontiersin.org
Similarly, pyrrolidine alkaloids can be synthesized from aziridine precursors. The synthesis of (-)-hygrine (B1206219) and (-)-hygroline, for example, utilized a common intermediate prepared from an aziridine aldehyde. nih.gov The synthesis of a substituted pyrrolidine involved a Michael addition to an aziridine acrylate (B77674), followed by reduction and cyclization. nih.gov
Azasugars , which are polyhydroxylated piperidine and pyrrolidine alkaloids, have been synthesized from D-glucose-derived aziridine carboxylates. rsc.orgnih.govrsc.org The key step is the regioselective aziridine ring-opening with water as a nucleophile, which leads to an α-hydroxy-β-aminoester. This intermediate is then elaborated to form both six-membered (piperidine-based) and five-membered (pyrrolidine-based) azasugars. nih.govrsc.org
The synthesis of benzolactams and dihydroisoquinolinones can be achieved through the nickel-catalyzed C-H coupling of benzamides with aziridines. osaka-u.ac.jp This method involves a C-H alkylation followed by an intramolecular amidation cascade, leading to the formation of the six-membered lactam ring. osaka-u.ac.jp The reaction is compatible with both aryl- and alkyl-substituted aziridines. osaka-u.ac.jp
An alternative approach to benzolactams involves the intramolecular C-H amination of aryl amides using a hypervalent iodine catalyst. rsc.org
| Target Heterocycle | Method | Key Features | Reference |
| Benzolactam | Nickel-catalyzed C-H coupling | Cascade reaction, compatible with various aziridines | osaka-u.ac.jp |
| Dihydroisoquinolinone | Nickel-catalyzed C-H coupling | C-H alkylation-intramolecular amidation cascade | osaka-u.ac.jp |
| Benzolactam | Hypervalent iodine-catalyzed C-H amination | Intramolecular amination of aryl amides | rsc.org |
| This table summarizes the synthesis of benzolactams and dihydroisoquinolinones. |
Indole and Tryptamine (B22526) Derivatives
The synthesis of tryptamine and its derivatives, core structures in numerous natural products and pharmaceuticals, can be efficiently achieved through the reaction of indoles with aziridines. This compound and related activated aziridines serve as key electrophilic partners in these reactions.
The nucleophilic ring-opening of N-protected aziridines by indoles represents a direct route to tryptamine derivatives. google.com The regioselectivity of this reaction is crucial and can be influenced by the substituents on both the aziridine and the indole, as well as the choice of catalyst. Gold(I) catalysts have been shown to be highly effective in promoting the SN2-type ring-opening of N-tosyl and N-benzyl aziridine-1-carboxylates with various indoles, leading to a range of tryptamine derivatives in good to excellent yields. google.com A key advantage of this method is the complete stereocontrol observed when using chiral aziridines, allowing for the synthesis of enantiomerically pure tryptamines. google.com
In a similar vein, Lewis acids such as Boron trifluoride (BF₃) can be used to promote the regioselective ring-opening of N-p-nitrobenzyl (PNZ)-protected aziridines with indoles. frontiersin.org This approach has been successfully applied to the synthesis of β-substituted tryptamines. The PNZ group serves to activate the aziridine for selective nucleophilic attack at the desired position and can be readily removed under mild hydrogenation conditions to yield the free tryptamine. frontiersin.org
| Catalyst/Promoter | Aziridine Substituent | Indole Nucleophile | Product Type | Key Findings |
| Gold(I) Complex | N-Tosyl, N-Benzyl | Various substituted indoles | Tryptamine derivatives | Good to excellent yields, complete stereocontrol with chiral aziridines. google.com |
| Boron Trifluoride (BF₃) | N-p-nitrobenzyl (PNZ) | Functionalized indoles | β-substituted tryptamines | High regioselectivity, mild reaction conditions, PNZ group easily removable. frontiersin.org |
| Diethylzinc | N-Tosyl-2-CF₃ | Indoles | CF₃-containing tryptamine analogues | Excellent yields and complete regioselectivity. nih.gov |
The synthesis of tryptophanol derivatives has also been achieved through a one-pot reaction of N-Boc-aziridine and indole, demonstrating the versatility of aziridine precursors in accessing functionalized tryptamine scaffolds. nih.gov
Azepine Derivatives
Azepine and its hydrogenated derivatives are seven-membered nitrogen-containing heterocycles that form the core of various biologically active molecules, including the protein kinase C inhibitor (–)-balanol. Chiral aziridine derivatives have proven to be instrumental in the asymmetric synthesis of complex azepine cores.
A notable application is the synthesis of the (3R,4R)-hexahydroazepine core of (–)-balanol. google.com The synthesis commences with a meso-aziridinediol, which undergoes enzymatic desymmetrization to yield an enantiomerically pure chiral cis-aziridine derivative. google.com This key intermediate is then elaborated through a sequence of reactions including oxidation to an aldehyde, a Wittig reaction to introduce a diene moiety, and a crucial regioselective ring-opening of the aziridine. google.com The final seven-membered ring is constructed via a ring-closing metathesis reaction. google.com This strategy highlights the utility of chiral aziridines in establishing the stereochemistry of the final cyclic product. google.com
| Starting Material | Key Intermediate | Key Reactions | Final Product |
| meso-Aziridinediol | Enantiopure chiral cis-aziridine derivative | Enzymatic desymmetrization, Oxidation, Wittig reaction, Regioselective aziridine ring opening, Ring-closing metathesis | (3R,4R)-Hexahydroazepine core of (–)-balanol google.com |
Other synthetic strategies towards azepine derivatives include intermolecular [5+2] cycloadditions of non-activated vinylaziridines and alkynes, and intramolecular condensations of tertiary enamides containing an aldehyde group. mdpi.com
Precursors for Biologically Active Molecules
Peptide and Peptidomimetic Synthesis
This compound and its analogues are valuable synthons for the preparation of non-standard amino acids and peptidomimetics, which are designed to mimic or block the biological effects of natural peptides. nih.govresearchgate.net The incorporation of aziridine-derived moieties can introduce conformational constraints and novel side chains into peptide structures.
The asymmetric synthesis of α,β-dimethylcysteine and α,β-dimethyltryptophan peptidomimetics utilizes a benzyloxycarbonyl-protected aziridine-carboxylate as a key intermediate. nih.gov This synthon is derived from an α-azido ester and allows for the stereospecific introduction of the dimethylated amino acid analogues. nih.gov Furthermore, the regioselective ring-opening of chiral benzyl aziridine-2-carboxylates with thiols, promoted by Lewis acids, provides a route to α-methyl cysteine derivatives, which are useful building blocks for peptide synthesis. nih.gov
Aziridines are also employed in the synthesis of peptide-like compounds containing the aziridine motif itself, which can act as electrophilic traps for active site-directed drugs.
| Aziridine Precursor | Target Molecule | Key Transformation |
| Benzyloxycarbonyl protected aziridine-carboxylate | α,β-dimethylated tryptophan and cysteine | Stereospecific transformation from α-azido ester nih.gov |
| Chiral benzyl aziridine-2-carboxylate | α-methyl cysteine derivatives | Lewis acid-promoted regioselective ring-opening with thiols nih.gov |
Amphetamine-Type Compounds
The structural core of amphetamine and its derivatives is a phenylisopropylamine skeleton. Asymmetric synthesis of these compounds can be achieved using chiral aziridine precursors, ensuring high enantiomeric purity in the final products.
A reported asymmetric synthesis of an amphetamine-type compound involves the nucleophilic ring-opening of a 3-aryl-1-benzylaziridine-2-carboxylate. nih.gov Specifically, the reductive ring-opening of (+)-trans-(2S,3R)-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate via catalytic hydrogenation affords the corresponding α-amino acid derivative. nih.gov This intermediate is then smoothly converted into (+)-tert-butyl [(1R)-2-(1,3-benzodioxol-5-yl)-1-methylethyl]carbamate, an analogue of MDMA, with high retention of optical purity. nih.gov This demonstrates a pathway from a substituted benzyl aziridine carboxylate to a complex amphetamine derivative.
| Aziridine Precursor | Intermediate | Final Product (Analogue) | Key Transformation |
| (+)-trans-(2S,3R)-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate | α-amino acid derivative | (+)-tert-butyl [(1R)-2-(1,3-benzodioxol-5-yl)-1-methylethyl]carbamate nih.gov | Reductive ring-opening by catalytic hydrogenation nih.gov |
Polyazacycloalkane Compounds as Chelating Agents
Polyazacycloalkanes are macrocyclic compounds containing multiple nitrogen atoms, which are renowned for their ability to form stable complexes with metal ions. These chelating agents have significant applications in medicine, for instance as contrast agents in Magnetic Resonance Imaging (MRI).
The synthesis of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), the parent macrocycle of powerful chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), can be accomplished through the cyclotetramerization of N-benzylaziridine. google.com This process, typically promoted by a Lewis acid, yields 1,4,7,10-tetra(benzyl)-1,4,7,10-tetraazacyclododecane. google.com The benzyl groups can subsequently be removed to provide the free polyazamacrocycle, which can then be functionalized to afford the desired chelating agent. While this specific example starts from N-benzylaziridine, the principle of using N-protected aziridines for the construction of polyazamacrocycles is well-established. The benzyl group serves as a protecting group that can be removed in a later step.
| Aziridine Precursor | Intermediate Macrocycle | Target Chelating Agent Core | Key Transformation |
| N-benzylaziridine | 1,4,7,10-tetra(benzyl)-1,4,7,10-tetraazacyclododecane | 1,4,7,10-tetraazacyclododecane (cyclen) | Lewis acid-promoted cyclotetramerization google.com |
Enantiopure Amide-Containing Surfactants
Chiral surfactants are amphiphilic molecules that can self-assemble into highly organized supramolecular structures. Optically active aziridines are valuable precursors for the synthesis of enantiopure amide-containing surfactants.
The synthetic strategy involves the acylation of a chiral aziridine, which serves a dual purpose: it introduces the hydrophobic hydrocarbon chain and activates the aziridine ring for subsequent nucleophilic attack. The use of benzyl chloroformate would lead to a this compound intermediate. The subsequent ring-opening of this activated aziridine with a suitable nucleophile, such as dibenzyl phosphate (B84403), introduces the hydrophilic head group. The regioselectivity of this ring-opening can often be controlled by adjusting the reaction conditions, such as temperature, allowing for the synthesis of specific regioisomers of the target surfactant.
| Aziridine Precursor | Key Steps | Product Type | Key Features |
| Optically active aziridine | Acylation (activation and chain introduction), Regioselective ring-opening with a nucleophile (e.g., dibenzyl phosphate) | Enantiopure amide-containing surfactants | Control of regioselectivity by reaction temperature. |
Aziridine Derivatives in Medicinal Chemistry Research
Aziridine derivatives, including those synthesized from this compound, are prominent scaffolds in medicinal chemistry due to their utility in generating structurally diverse and biologically active nitrogen-containing compounds. researchgate.netbas.bgnih.gov The inherent ring strain of the aziridine moiety makes it an excellent electrophile, readily undergoing ring-opening reactions with various nucleophiles to produce chiral amines, amino alcohols, and other functionalized molecules that are central to drug design. mdpi.combeilstein-journals.org
The incorporation of the aziridine ring itself into larger molecules is a known strategy for developing active site-directed drugs, particularly in the field of chemotherapy, where the ring's reactivity can be harnessed for covalent inhibition of enzymes. beilstein-journals.org Research has shown that compounds containing the aziridine motif exhibit a wide range of pharmacological activities. bas.bg Many serve as key intermediates in the synthesis of pharmaceuticals, such as antiviral agents like Oseltamivir (Tamiflu), and various enzyme inhibitors. mdpi.comscholaris.ca
The table below summarizes the classes of biologically significant compounds accessible from aziridine precursors and their therapeutic potential.
| Class of Compound | Therapeutic Area/Application | Source(s) |
| Cysteine Protease Inhibitors | Antiviral, Anti-parasitic | researchgate.net |
| β-Amino Acids | Building blocks for peptides and pharmaceuticals | clockss.org |
| Chiral Amines | Synthesis of enantiomerically pure drugs | researchgate.netmdpi.com |
| Anticancer Agents | Chemotherapy | researchgate.netbas.bgbeilstein-journals.org |
| Antibacterial/Antifungal Agents | Infectious Diseases | researchgate.netbas.bg |
| Antimalarial/Antileishmanial Agents | Tropical Diseases | researchgate.net |
Building Blocks in Materials Science and Polymer Chemistry
This compound and related activated aziridines are valuable monomers and building blocks in the fields of materials science and polymer chemistry. smolecule.com Their ability to undergo controlled polymerization allows for the synthesis of functional polymers with unique properties. The resulting polyamines and their derivatives have applications ranging from gene delivery vectors to novel materials with specific physical and chemical characteristics. mdpi.comrsc.org
Ring-Opening Polymerization of Activated Aziridines
The presence of an electron-withdrawing group on the aziridine nitrogen, such as the benzyloxycarbonyl group in this compound, is crucial for activating the monomer towards ring-opening polymerization (ROP). clockss.org This activation facilitates nucleophilic attack on the ring's carbon atoms, enabling controlled polymer chain growth. clockss.orgd-nb.info
Anionic ring-opening polymerization (AROP) is a common method for polymerizing activated aziridines. mdpi.comresearchgate.net In this process, a nucleophilic initiator attacks the aziridine ring, leading to its opening and the formation of a propagating aza-anionic species. mdpi.com This allows for the synthesis of linear polyamines, such as linear polyethyleneimine (lPEI), after a deprotection step. mdpi.com Carboxylate-activated aziridines, like tert-butyl aziridine-1-carboxylate, have been successfully polymerized via AROP, demonstrating the viability of this approach for monomers like this compound. mdpi.comresearchgate.net
Organocatalytic ROP has also emerged as a powerful, metal-free method for polymerizing activated aziridines, such as N-tosyl aziridines, using N-heterocyclic carbenes as catalysts to produce well-defined polymers. rsc.orgrsc.org
The table below details key aspects of ring-opening polymerization for activated aziridines.
| Polymerization Type | Activating Group Example | Initiator/Catalyst | Resulting Polymer Structure | Source(s) |
| Anionic ROP (AROP) | tert-Butyloxycarbonyl (Boc), Sulfonyl | Nucleophilic initiators (e.g., aza-anions) | Linear poly(N-activated aziridine) | mdpi.comrsc.org |
| Cationic ROP (CROP) | Generally non-activated aziridines | Lewis or Brønsted acids | Branched poly(ethylene imine) (bPEI) | mdpi.comrsc.org |
| Organocatalytic ROP | N-Tosyl | N-Heterocyclic Carbene (NHC) | Well-defined, linear poly(aziridine)s | rsc.org |
Applications in Fine Chemical and Agrochemical Production
The versatility of aziridines as synthetic intermediates extends to the production of fine chemicals and agrochemicals. cymitquimica.comcymitquimica.com The ability to introduce nitrogen-containing functionalities with high regio- and stereoselectivity through ring-opening reactions makes this compound a valuable precursor in these industries. beilstein-journals.org
In fine chemical synthesis, aziridine derivatives are used to construct complex molecules that serve as ligands, catalysts, or specialized additives. mdpi.com The transformation of aziridines into various nitrogen-containing heterocycles provides access to a wide array of chemical structures. researchgate.netnih.gov
In the agrochemical sector, nitrogen-containing compounds are fundamental to the development of new herbicides, insecticides, and fungicides. The structural motifs accessible from aziridine precursors are often found in biologically active molecules used for crop protection. openmedicinalchemistryjournal.com The reactivity of the aziridine ring allows for the efficient assembly of these complex chemical frameworks.
Advanced Research Topics and Mechanistic Investigations
Computational Studies and Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms governing the reactions of benzyl (B1604629) aziridine-1-carboxylate. These theoretical studies provide insights into reaction pathways and transition states that are often difficult to discern through experimental means alone.
DFT studies have been instrumental in mapping the potential energy surfaces of reactions involving aziridines. For instance, in transition metal-catalyzed reactions, computational analysis helps to clarify the mechanistic cycle. DFT calculations have confirmed that the ring-opening of N-acyl aziridines, a class that includes benzyl aziridine-1-carboxylate, can proceed through a concerted process following electron transfer. mdpi.com
In the context of cycloaddition reactions, such as the fixation of CO2 with aziridines to form oxazolidinones, DFT calculations have been employed to elucidate the reaction mechanism and identify the rate-determining step, which is typically the ring-opening of the aziridine (B145994). rsc.orgacs.org These studies allow for the computational screening of various catalysts to predict their efficacy. For example, investigations into metal-substituted HKUST-1 metal-organic frameworks (MOFs) have used DFT to compare the ring-opening energy barriers, thereby identifying more efficient catalyst candidates than the original copper-based system. rsc.org
Furthermore, theoretical studies on palladium-catalyzed ring-opening cross-coupling reactions have detailed the oxidative addition steps and the subsequent catalytic cycle, aligning with experimental observations. mdpi.com An energy decomposition analysis (EDA) derived from these studies can reveal the crucial interactions between the catalyst and the aziridine substrate that dictate the reaction's regioselectivity. acs.org
The analysis of transition states is critical for understanding the chemo-, regio-, and stereoselectivity of reactions involving this compound. The high ring strain of the aziridine moiety (approx. 27 kcal/mol) is a key thermodynamic driver for ring-opening reactions. acs.orgrsc.org
In palladium-catalyzed cross-coupling reactions, EDA of the key transition states has shown that the interaction between the Pd(0) catalyst complex and the aziridine is a determining factor for selectivity. mdpi.com Computational models reveal that non-covalent interactions between the substrate's substituents (like the benzyl group) and the catalyst can stabilize a specific transition state, thereby favoring ring-opening at a particular carbon atom (e.g., the benzylic position). acs.org
The regioselectivity of ring-opening can also be influenced by the nature of the electrophile and the formation of an intermediate aziridinium (B1262131) ion. nih.govnih.gov Theoretical studies can model these intermediates and their subsequent nucleophilic attack, explaining why different reaction conditions lead to cleavage at either the substituted or unsubstituted carbon of the aziridine ring. nih.govnih.gov For example, a plausible mechanism involves the protonation of the aziridine nitrogen to form an aziridinium ion, which then undergoes nucleophilic attack at the sterically less-hindered position. nih.gov
Catalyst Development and Optimization
The development of novel catalysts is a cornerstone of modern organic synthesis, enabling efficient and selective transformations of substrates like this compound. Research focuses on designing sophisticated ligands to control reactivity and on creating catalytic systems that are both sustainable and economically viable.
The choice of ligand in a metal-based catalyst is crucial for controlling the outcome of reactions with aziridines. Ligand design can influence enantioselectivity, regioselectivity, and chemoselectivity.
For enantioselective transformations, C2-symmetric chiral ligands such as bis(oxazoline) (BOX) ligands have shown significant promise in silver- and copper-catalyzed reactions. nih.govprinceton.edu The rigidity and steric bulk of the ligand are key to creating a chiral environment that effectively induces enantiocontrol during the C-N bond formation of aziridination. nih.gov Similarly, planar chiral rhodium indenyl catalysts have been successfully used for the enantioselective aziridination of unactivated alkenes. acs.org
Ligand choice can also dictate chemoselectivity, directing a reaction toward one of several possible pathways. In silver-catalyzed nitrene transfer reactions, for instance, less bulky ligands like 1,10-phenanthroline (B135089) tend to favor aziridination, whereas bulkier ligands such as neocuproine (B1678164) can switch the selectivity to favor C-H bond amination. nih.gov The table below summarizes various ligands and their demonstrated effects on catalysis involving aziridine synthesis or transformation.
| Ligand Type | Metal/Catalyst System | Reaction Type | Effect on Selectivity/Activity | Reference |
|---|---|---|---|---|
| Bis(oxazoline) (BOX) | Ag(I), Cu(I) | Aziridination, α-Arylation | High enantioselectivity (up to 99% ee) by creating a rigid C2-symmetric environment. | nih.govprinceton.edu |
| Planar Chiral Indenyl | Rh(III) | Aziridination | High enantioselectivity for unactivated olefins. | acs.org |
| Phenanthroline Derivatives | Ag(I) | Nitrene Transfer | Chemoselectivity control; less bulky phenanthroline favors aziridination over C-H amination. | nih.gov |
| Pyridine-based N-donors | Cu(II) | Aziridination | High catalytic activity and yields in aziridination of olefins. | nih.gov |
| Biaryl Schiff Bases / Diimine Ligands | Cu(I) | Aziridination | Good yields and high enantioselectivity (>80% ee) in the aziridination of cinnamates. | mdpi.com |
In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for aziridine synthesis and modification. rsc.org This includes the use of earth-abundant metal catalysts, catalyst-free systems, and recyclable heterogeneous catalysts.
Catalyst-Free and Metal-Free Systems: An innovative approach involves the use of visible light to induce the aziridination of olefins without any metal or photocatalyst. rsc.org Using an inexpensive and green nitrogen source like Chloramine T, this method proceeds via the homolytic cleavage of the N-Cl bond, producing benign byproducts. rsc.org
Cost-Effective Metal Catalysis: Simple and inexpensive copper(II) complexes have been shown to be highly active catalysts for aziridination, providing a more economical alternative to catalysts based on precious metals like rhodium or palladium. nih.gov
Heterogeneous and Recyclable Catalysts: Metal-organic frameworks (MOFs), such as HKUST-1 and novel copper-organic frameworks, have emerged as promising heterogeneous catalysts. rsc.orgacs.org Their porous structure contains active Lewis-acidic metal sites that can catalyze the cycloaddition of CO2 to aziridines. rsc.orgacs.org These catalysts are often recyclable and can maintain their structural integrity and catalytic activity over multiple cycles. acs.org
Sustainable Reaction Media and Technologies: The development of protocols using environmentally benign solvents, such as cyclopentyl methyl ether (CPME), contributes to the sustainability of the process. nih.govresearchgate.net Furthermore, combining these green solvents with continuous-flow microfluidic systems offers enhanced safety, control, and scalability for transformations involving potentially hazardous intermediates. nih.govresearchgate.net
Chemoenzymatic Transformations
Chemoenzymatic synthesis harnesses the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis. This approach has been applied to the synthesis and modification of aziridine-containing compounds, offering pathways to valuable chiral molecules.
Enzymes such as nitrile hydratase and nitrilase have been used for the transformation of 2-(2-cyanoethyl)aziridines. researchgate.net For example, a nitrile hydratase can convert the nitrile group to a carbamoyl (B1232498) group, yielding the corresponding 2-(2-carbamoylethyl)aziridine, which can then be rearranged into a 5-hydroxypiperidin-2-one. researchgate.net
Furthermore, mononuclear non-heme-iron enzymes have been identified that can catalyze the formation of the aziridine ring itself. nih.gov Mechanistic studies suggest that an iron(IV)-oxo species initiates the ring closure via C-H bond activation. nih.gov Lipases have also been employed for the regioselective acylation of molecules containing both hydroxyl and aziridine functionalities, demonstrating the power of enzymes to differentiate between reactive sites. nih.gov These enzymatic methods provide routes to enantiopure precursors and final products under mild reaction conditions. rsc.org
Late-Stage Functionalization and Diversification Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final steps of a synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to lengthy de novo synthesis. The this compound moiety is well-suited for both introduction via LSF and as a template for further diversification.
LSF via C-H Activation: Modern synthetic methods, such as palladium-catalyzed C-H activation, enable the direct formation of aziridine rings on molecules containing suitable alkyl groups. This allows the installation of the aziridine moiety at a late stage, providing direct access to complex functionalized amines. Continuous-flow processes have been developed for this transformation, which can then be coupled with subsequent ring-opening reactions, creating a streamlined path to diverse products.
Diversification via Ring-Opening Reactions: The inherent ring strain and the electron-withdrawing nature of the benzyloxycarbonyl group make this compound an excellent electrophile for nucleophilic ring-opening reactions. This reaction is the primary strategy for diversifying the aziridine core, leading to a wide array of β-functionalized chiral amines.
A significant challenge and opportunity in these reactions is controlling the regioselectivity—that is, whether the nucleophile attacks the C2 or C3 position of a substituted aziridine. Research has shown that the choice of catalyst and ligands can provide exquisite control over the reaction outcome. For example, palladium-catalyzed ring-opening cross-coupling reactions can be tuned to be highly selective for either the C2 or C3 position, depending on the phosphine (B1218219) ligand used. This regiocomplementary approach dramatically expands the range of accessible molecular structures from a single aziridine precursor.
The table below illustrates catalyst-controlled regioselectivity in the palladium-catalyzed ring-opening of N-protected 2-alkylaziridines with arylboronic acids.
| Catalyst System (Ligand) | Site of Nucleophilic Attack | Product Type |
|---|---|---|
| Pd / (1-Np)₃P | C3 (less substituted carbon) | α-Alkyl-β-phenethylamine (linear) |
| Pd / P(t-Bu)₂Me | C2 (more substituted carbon) | α-Phenyl-β-alkylamine (branched) |
This regioselectivity control allows for the synthesis of distinct structural isomers from the same starting materials, showcasing a powerful diversification strategy.
Q & A
Q. What are the standard synthetic protocols for preparing Benzyl Aziridine-1-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, it can be prepared using NaH in anhydrous tetrahydrofuran (THF) with benzyl chloroformate, achieving yields up to 67% under controlled conditions . Key factors include:
- Catalyst selection : NaH promotes deprotonation, while BH₃·THF may stabilize intermediates in stereospecific syntheses .
- Reaction time : Overnight stirring (12–16 hours) ensures completion, whereas shorter durations reduce yields .
- Solvent purity : Anhydrous THF minimizes side reactions .
Q. What safety precautions are critical when handling this compound in the lab?
The compound poses acute toxicity (oral LD₅₀: Category 4), skin/eye irritation, and respiratory hazards . Essential precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
- First aid : Immediate flushing of eyes/skin with water (15+ minutes) and medical consultation after exposure .
Q. How is this compound characterized post-synthesis to confirm purity and structure?
Analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR verify aziridine ring integrity and benzyl ester substitution patterns (e.g., δ 5.12 ppm for OCH₂Ph in CDCl₃) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1446) .
- HPLC : Assesses purity (>98%) using hexane/EtOAC mobile phases .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?
The strained aziridine ring undergoes nucleophilic ring-opening at the less substituted carbon due to electronic polarization. Steric hindrance from the benzyl ester group directs reactivity:
- Nucleophiles : Amines or thiols preferentially attack the less hindered position, forming substituted β-amino esters .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) accelerate regioselective openings by stabilizing transition states .
Q. What contradictions exist in reported toxicity data for this compound, and how should researchers mitigate risks?
Discrepancies arise between SDS sources:
- classifies it as acutely toxic (H302) and a respiratory irritant (H335), while states "no known hazards" .
- Mitigation : Assume worst-case hazards. Use PPE, limit airborne exposure, and consult updated toxicity databases (e.g., PubChem) for recent studies.
Q. How does storage temperature impact the stability of this compound, and what degradants form under suboptimal conditions?
- Stability : The compound remains stable at 2–8°C in dark, dry environments. Elevated temperatures (>25°C) accelerate hydrolysis of the ester group .
- Degradants : Hydrolysis yields aziridine-1-carboxylic acid and benzyl alcohol, detectable via TLC (Rf shifts) or GC-MS .
Q. What strategies optimize enantiomeric purity in asymmetric syntheses using this compound?
- Chiral auxiliaries : Use (S)- or (R)-configured starting alcohols to control stereochemistry .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer .
- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers with >99% ee .
Methodological Considerations
Q. How should researchers address discrepancies in NMR data between synthesized batches?
- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid peak shifts .
- Impurity profiling : Compare with literature spectra (e.g., δ 2.39 ppm for aziridine CH₂ protons) and conduct spiking experiments .
Q. What inert atmosphere techniques are recommended for reactions involving this compound?
- Use argon/nitrogen purging to prevent oxidation of the aziridine ring .
- Schlenk lines or gloveboxes are essential for moisture-sensitive steps (e.g., NaH-mediated reactions) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
